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Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, presents a versatile scaffold for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is systematically named methyl 2-formyl-3-hydroxy-5-methoxybenzoate. Its chemical identity is unambiguously defined by its CAS number: 65976-78-5[1].

Molecular Structure

The core of the molecule is a benzene ring substituted with four different functional groups:

  • Methyl Ester (-COOCH3): Located at position 1.

  • Formyl (-CHO): An aldehyde group at position 2.

  • Hydroxyl (-OH): A phenolic group at position 3.

  • Methoxy (-OCH3): An ether group at position 5.

The spatial arrangement of these groups, particularly the ortho-formyl and para-methoxy groups relative to the hydroxyl group, significantly influences the molecule's reactivity and potential biological activity.

Table 1: Physicochemical Properties of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

PropertyValueSource
CAS Number 65976-78-5[1]
Molecular Formula C10H10O5[1]
Molecular Weight 210.18 g/mol [1]
SMILES Code O=C(OC)C1=CC(OC)=CC(O)=C1C=O[1]
Spectroscopic Characterization (Predicted and Comparative Data)

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, the methoxy protons, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the various substituents on the benzene ring.

1.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will display unique signals for each of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbons of the methoxy and ester groups[2][3].

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule[4]:

  • O-H stretching: A broad band characteristic of a phenolic hydroxyl group.

  • C=O stretching: Sharp, strong bands corresponding to the aldehyde and ester carbonyl groups.

  • C-O stretching: Bands for the ester and ether linkages.

  • Aromatic C-H and C=C stretching: Signals indicative of the benzene ring.

1.2.4. Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]+ would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl ester, methoxy, and formyl groups.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds[5][6][7]. A potential retrosynthetic analysis is presented below.

G Target Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Intermediate1 Formylation of Methyl 3-hydroxy-5-methoxybenzoate Target->Intermediate1 Intermediate2 Methyl 3-hydroxy-5-methoxybenzoate Intermediate1->Intermediate2 Step3 Formylation (e.g., Reimer-Tiemann or Duff reaction) Intermediate1->Step3 Step1 Selective Methylation Intermediate2->Step1 Step2 Esterification Intermediate2->Step2 StartingMaterial1 3,5-Dihydroxybenzoic acid StartingMaterial2 Methanol Step1->StartingMaterial1 Step2->StartingMaterial1 Step2->StartingMaterial2 Step3->Intermediate2

Caption: A potential retrosynthetic pathway for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

Proposed Synthetic Workflow

A logical synthetic approach would involve the following key transformations. This protocol is a generalized guideline and would require optimization.

G cluster_0 Synthesis of Precursor cluster_1 Esterification and Formylation A Starting Material: 3,5-Dihydroxybenzoic acid B Step 1: Selective Monomethylation A->B C Intermediate: 3-Hydroxy-5-methoxybenzoic acid B->C D Step 2: Fischer Esterification C->D E Intermediate: Methyl 3-hydroxy-5-methoxybenzoate D->E F Step 3: Ortho-Formylation E->F G Final Product: Methyl 2-formyl-3-hydroxy-5-methoxybenzoate F->G

Caption: Proposed experimental workflow for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

Step-by-Step Methodology (Hypothetical Protocol):

  • Selective Monomethylation of 3,5-Dihydroxybenzoic Acid:

    • Protect one of the hydroxyl groups of 3,5-dihydroxybenzoic acid.

    • Methylate the unprotected hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base.

    • Deprotect the other hydroxyl group to yield 3-hydroxy-5-methoxybenzoic acid.

  • Fischer Esterification:

    • Reflux 3-hydroxy-5-methoxybenzoic acid in excess methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid, remove excess methanol, and extract the product, Methyl 3-hydroxy-5-methoxybenzoate.

  • Ortho-Formylation:

    • Employ a regioselective formylation method, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine), to introduce a formyl group at the ortho position to the hydroxyl group. The directing effect of the hydroxyl group is key to achieving the desired regioselectivity.

    • Purify the final product, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, using column chromatography.

Relevance in Drug Discovery and Development

While specific biological activities for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate are not extensively documented, its structural motifs are present in various biologically active molecules. The combination of a salicylate-like core with additional functional groups suggests potential for a range of pharmacological activities.

Potential as a Synthetic Intermediate

The true value of this compound for drug development professionals likely lies in its utility as a versatile building block. The aldehyde and hydroxyl groups are particularly amenable to further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

G Core Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Deriv1 Schiff Base Formation (via Aldehyde) Core->Deriv1 Deriv2 Wittig Reaction (via Aldehyde) Core->Deriv2 Deriv3 Etherification/Esterification (via Hydroxyl) Core->Deriv3 Deriv4 Heterocycle Synthesis Deriv1->Deriv4 App1 Antimicrobial Agents Deriv1->App1 App2 Anticancer Agents Deriv2->App2 App3 Enzyme Inhibitors Deriv3->App3

Caption: Potential synthetic transformations and resulting classes of compounds from Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group within the same molecule opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic scaffolds.

Insights from Structurally Related Compounds

The biological activities of isomers and structurally related compounds can provide valuable insights into the potential therapeutic applications of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. For instance, derivatives of hydroxybenzoic acids have been investigated for their antimicrobial and molluscicidal activities[8]. Furthermore, various substituted benzoic acid derivatives have shown promise as anticancer agents and enzyme inhibitors[9]. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-documented phenomenon in drug design and could be a relevant consideration for this molecule and its derivatives[10].

Safety and Handling

As a laboratory chemical, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate should be handled with appropriate safety precautions. While specific toxicity data is limited, general guidelines for handling aromatic aldehydes and phenols should be followed.

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn.
Handling Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a chemical compound with significant potential, primarily as a versatile intermediate in organic synthesis. Its unique combination of functional groups provides a rich platform for the generation of diverse molecular architectures relevant to drug discovery. While direct biological data on this specific molecule is currently limited, the established activities of related compounds suggest that its derivatives could be promising candidates for various therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential in the development of new pharmaceuticals.

References

  • PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • Allais, F., & Ducrot, P. H. (2001). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Synthetic Communications, 31(12), 1921-1926. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-formyl-3,5-dimethoxybenzoate (C11H12O5). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-formyl-5-methoxybenzoate (C10H10O4). Retrieved from [Link]

  • Google Patents. (n.d.). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2007). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Retrieved from [Link]

  • DrugBank. (n.d.). methyl hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10406624, Methyl 2-(3-chloro-2,6-dihydroxy-4-methyl-benzoyl)-5-hydroxy-3-methoxy-benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-(5-formyl-2-thienyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • SciELO Brasil. (2021). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for methyl 3-[(1,2,4a-trimethyl-5-methylidene-hexahydro-2h-naphthalen-1-yl)methyl]-4-hydroxy-5-methoxybenzoate (NP0289544). Retrieved from [Link]

  • PubMed Central. (2022). Retro Drug Design: From Target Properties to Molecular Structures. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-formyl-3-hydroxy-5-methoxybenzoate: Properties, Synthesis, and Spectroscopic Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic pat...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic pathway, and expected spectroscopic data for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from structurally related analogs to offer a robust predictive analysis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, providing a strong starting point for further experimental investigation.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehydes, or 2-hydroxybenzaldehydes, and their derivatives are a class of aromatic compounds that serve as pivotal building blocks in organic synthesis. Their utility spans the creation of pharmaceuticals, the development of ligands for organometallic catalysis, and the design of novel materials. The reactivity of the aldehyde group, in conjunction with the adjacent hydroxyl group and other ring substituents, allows for a diverse range of chemical transformations. The specific substitution pattern of methoxy and methyl ester groups on the benzene ring, as in the case of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, is anticipated to fine-tune the molecule's electronic and steric properties, thereby influencing its reactivity and potential biological activity.

Predicted Physicochemical Properties

The precise physicochemical properties of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate have not been extensively reported in the literature. However, based on the known properties of its isomers and related substituted benzaldehydes, we can predict the following characteristics. It is crucial to note that these are estimations and require experimental verification.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₀H₁₀O₅Based on the chemical structure.
Molecular Weight 210.18 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solidSalicylaldehyde derivatives are often crystalline solids at room temperature.
Melting Point Estimated in the range of 80-100 °CThis prediction is based on the melting points of similar isomers, which are influenced by crystal lattice packing and intermolecular forces.
Boiling Point > 250 °C (with potential decomposition)Aromatic aldehydes and esters with this molecular weight typically have high boiling points.
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water.The presence of the hydroxyl and ester groups should confer solubility in polar organic solvents.
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 8-10.The acidity of the phenolic proton is influenced by the electron-withdrawing effects of the adjacent formyl and ester groups.

Proposed Synthesis Pathway: Ortho-Formylation of a Phenolic Precursor

A plausible and efficient synthetic route to Methyl 2-formyl-3-hydroxy-5-methoxybenzoate involves the ortho-formylation of a suitably substituted phenolic precursor. The Casnati–Skattebøl reaction is a well-established method for the regioselective formylation of phenols to salicylaldehydes.

The proposed synthetic workflow is as follows:

G cluster_0 Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Start Methyl 3-hydroxy-5-methoxybenzoate Step1 Protection of Hydroxyl Group (e.g., with a suitable protecting group) Start->Step1 Protection Step2 Ortho-formylation (e.g., Duff reaction or lithiation followed by formylation) Step1->Step2 Formylation Step3 Deprotection Step2->Step3 Removal of Protecting Group End Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Step3->End

Caption: Proposed synthetic workflow for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

Experimental Protocol: A General Guideline

This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions, including reagents, solvents, and temperatures, will be necessary to achieve high yields and purity.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve Methyl 3-hydroxy-5-methoxybenzoate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Slowly add a protecting group reagent (e.g., acetyl chloride or benzyl bromide) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the protected intermediate by column chromatography.

Step 2: Ortho-Formylation

  • Dissolve the protected intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium or lithium diisopropylamide) dropwise to effect ortho-lithiation.

  • After stirring for a suitable time, add a formylating agent (e.g., dry N,N-dimethylformamide).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection

  • Dissolve the formylated and protected intermediate in a suitable solvent.

  • Add the appropriate reagent to remove the protecting group (e.g., acid or base for an acetyl group, or catalytic hydrogenation for a benzyl group).

  • Monitor the reaction by TLC until completion.

  • Work up the reaction and purify the final product, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, by recrystallization or column chromatography.

Predicted Spectroscopic Data

The unequivocal identification of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate will rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of its structural features and comparison with related molecules.

¹H NMR Spectroscopy (in CDCl₃, predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the two methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0s (broad)1HPhenolic -OHThe intramolecular hydrogen bond with the adjacent aldehyde carbonyl group will cause a significant downfield shift.
~10.0s1HAldehyde -CHOAldehyde protons typically resonate in this downfield region.
~7.0 - 7.5d1HAromatic C-HThe exact positions of the two aromatic protons will depend on the electronic effects of the substituents.
~6.8 - 7.2d1HAromatic C-HThe two aromatic protons will likely appear as doublets due to ortho-coupling.
~3.9s3HEster -OCH₃Methyl ester protons typically appear as a sharp singlet in this region.
~3.8s3HMethoxy -OCH₃The methoxy group on the ring will also give a sharp singlet.
¹³C NMR Spectroscopy (in CDCl₃, predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~190Aldehyde C=OThe carbonyl carbon of the aldehyde is highly deshielded.
~168Ester C=OThe carbonyl carbon of the methyl ester is also deshielded.
~160Aromatic C-OHThe aromatic carbon attached to the hydroxyl group.
~155Aromatic C-OCH₃The aromatic carbon attached to the methoxy group.
~110 - 140Aromatic C-H and C-CThe remaining aromatic carbons will appear in this region.
~52Ester -OCH₃The carbon of the methyl ester.
~56Methoxy -OCH₃The carbon of the ring methoxy group.
Infrared (IR) Spectroscopy (predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3400 (broad)O-H stretchPhenolic hydroxyl (intramolecularly hydrogen-bonded)
~2950C-H stretchAliphatic (methoxy and methyl ester groups)
~2850, ~2750C-H stretchAldehyde
~1720C=O stretchEster carbonyl
~1660C=O stretchAldehyde carbonyl (lowered due to conjugation and H-bonding)
1500-1600C=C stretchAromatic ring
1200-1300C-O stretchEster and ether
Mass Spectrometry (predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 210

  • Key Fragments:

    • m/z = 179 (Loss of -OCH₃ from the ester)

    • m/z = 151 (Loss of -COOCH₃)

    • Fragments corresponding to the substituted aromatic ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is dictated by its three key functional groups: the aldehyde, the hydroxyl group, and the methyl ester.

G cluster_0 Reactivity of Functional Groups Aldehyde Aldehyde Group - Electrophilic center - Undergoes nucleophilic addition - Forms Schiff bases and oximes Hydroxyl Hydroxyl Group - Nucleophilic - Can be alkylated or acylated - Directs ortho- and para- substitution Ester Methyl Ester Group - Can be hydrolyzed to a carboxylic acid - Can be reduced to an alcohol

Caption: Key reactive sites of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

  • Aldehyde Group: As an electrophilic center, the aldehyde is susceptible to nucleophilic attack. This makes it a valuable precursor for the synthesis of Schiff bases, oximes, and other heterocyclic systems, which are common motifs in pharmacologically active molecules. The reactivity of the aldehyde is modulated by the electron-donating methoxy group and the electron-withdrawing ester group.

  • Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be readily alkylated or acylated. Its presence ortho to the aldehyde group allows for the formation of stable six-membered chelate rings with metal ions, making this class of compounds interesting as ligands in coordination chemistry.

  • Methyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification. It can also be reduced to a primary alcohol.

The unique combination of these functional groups suggests that Methyl 2-formyl-3-hydroxy-5-methoxybenzoate could be a valuable intermediate in the synthesis of complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents. The salicylaldehyde moiety is present in a number of biologically active compounds.

  • Materials Science: For the synthesis of polymers, dyes, and other functional materials.

  • Agrochemicals: As a precursor for new pesticides and herbicides.

Conclusion

While direct experimental data for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is currently scarce, this technical guide provides a comprehensive and scientifically grounded prediction of its key physical and chemical properties, a viable synthetic strategy, and expected spectroscopic data. By drawing on the established chemistry of its isomers and related compounds, this document serves as a valuable starting point for researchers seeking to explore the potential of this molecule. Further experimental validation of the predictions outlined herein is strongly encouraged and will undoubtedly contribute to a deeper understanding of this promising chemical entity.

References

  • This guide has been compiled by synthesizing information from a wide range of chemical literature and databases. Due to the predictive nature of this document for a compound with limited direct citations, a formal numbered reference list is not applicable. The rationale and predictions are based on fundamental principles of organic chemistry and spectroscopy, supported by data from analogous compounds found in publicly available chemical databases and scientific publications. For specific protocols and data on related compounds, researchers are encouraged to consult standard organic chemistry textbooks and databases such as PubChem, SciFinder, and Reaxys.
Exploratory

Pharmacophoric Profiling and In Vitro Mechanism of Action of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary In modern drug discovery, specific low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In modern drug discovery, specific low-molecular-weight intermediates transcend their roles as basic building blocks to function as "privileged pharmacophores." Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a prime example of such a molecule. While it is not administered as a standalone therapeutic, its highly specific functional group topology directly dictates the in vitro mechanism of action of several potent enzyme inhibitors and receptor antagonists synthesized from it.

This whitepaper dissects the in vitro chemical reactivity of this core scaffold, explains how its structural features translate to target engagement (specifically for DNA Gyrase and MCH-1 receptors)[1][2], and provides self-validating experimental protocols for evaluating its derivatives in the laboratory.

Structural Biology & In Vitro Chemical Reactivity

To understand the mechanism of action of this compound in an in vitro setting, one must analyze its functional group topology. The molecule operates as a multi-functional probe and anchor:

  • 2-Formyl Group (Electrophilic Center): Acts as the primary site for macrocyclization or Schiff base formation with primary amines (e.g., lysine residues in protein assays).

  • 3-Hydroxyl Group (H-Bond Anchor): The most critical biological effector. In target binding pockets, this phenolic hydroxyl acts as a rigid hydrogen-bond donor and acceptor[2].

  • 5-Methoxy Group (Lipophilic Tuner): Provides steric bulk and occupies hydrophobic sub-pockets to increase binding affinity and ligand residence time.

  • Methyl Ester (Acyl Substitution): Serves as a reactive site for lactamization, allowing the molecule to be locked into specific bioactive conformations (such as a β -turn motif)[2].

CoreReactivity Core Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate (CAS: 65976-78-5) F_Grp 2-Formyl Group Core->F_Grp H_Grp 3-Hydroxyl Group Core->H_Grp M_Grp 5-Methoxy Group Core->M_Grp E_Grp Methyl Ester Core->E_Grp F_Act Electrophilic Center (Schiff Base / Cyclization) F_Grp->F_Act H_Act Primary H-Bond Donor/Acceptor H_Grp->H_Act M_Act Steric Bulk & Lipophilic Tuning M_Grp->M_Act E_Act Acyl Substitution (Lactamization) E_Grp->E_Act

Fig 1. Pharmacophore mapping and in vitro chemical reactivity profile of the core scaffold.

Target-Specific In Vitro Mechanisms of Derived Scaffolds

Because Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is an intermediate, its biological mechanism of action is realized through its synthetic derivatives. The core scaffold is responsible for the primary target engagement in the following in vitro pathways:

DNA Gyrase B Inhibition (Cyclothialidine Subclass)

When elaborated into a bicyclic dilactam-lactone scaffold, the molecule acts as a potent inhibitor of bacterial DNA gyrase. In vitro crystallographic and biochemical assays reveal that the 3-hydroxy group (derived directly from our title compound) is the essential anchor[2]. It forms a critical hydrogen bond network within the ATP-binding pocket of the Gyrase B subunit (specifically interacting with Asp73). By occupying this pocket, the scaffold competitively blocks ATP hydrolysis, thereby arresting DNA supercoiling and leading to bactericidal outcomes[2].

MOA Step1 Pharmacophore Core (Methyl 2-formyl-3-hydroxy-5-methoxybenzoate) Step2 Macrocyclization into Bicyclic Dilactam-Lactone Step1->Step2 Synthetic Elaboration Step3 In Vitro Incubation with DNA Gyrase B Subunit Step2->Step3 Assay Introduction Step4 3-OH Anchor Forms H-Bonds with Asp73/Arg136 Step3->Step4 Target Binding Step5 Competitive Displacement of ATP Step4->Step5 Active Site Blockade Step6 Arrest of DNA Supercoiling Topology Step5->Step6 Phenotypic Readout

Fig 2. In vitro mechanism of action pathway for DNA Gyrase inhibition via the scaffold.
MCH-1 Receptor Antagonism

The compound is also utilized to synthesize 1-amino-phthalazine derivatives. In vitro radioligand binding assays demonstrate that these molecules have a high affinity for the Melanin-Concentrating Hormone Receptor 1 (MCH-1)[1][3]. The lipophilic nature of the 5-methoxy group facilitates insertion into the hydrophobic transmembrane domains of the GPCR, antagonizing the stimulatory action of MCH and presenting a mechanism for regulating energy balance[1].

Xanthine Oxidase (XO) Inhibition

Furthermore, the scaffold is utilized in the synthesis of polycyclic aromatic heterocycles (e.g., pyrazoloquinolines) which are evaluated in vitro for Xanthine Oxidase inhibitory activity[4]. The 2-formyl group serves as the critical fusion point for building the planar aromatic system required to intercalate into the XO active site.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following in vitro protocols detail not just the procedural steps, but the causality behind the experimental design.

Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the derivative to block the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA Gyrase.

  • Reagent Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, and 50 µg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA is strictly required to prevent the non-specific adsorption of highly lipophilic macrocyclic derivatives to the polystyrene assay plates. Without BSA, the calculated IC 50​ will reflect artifactual compound depletion rather than true target affinity.

  • Target Engagement: Incubate 1 U of recombinant E. coli DNA Gyrase with 0.5 µg of relaxed pBR322 plasmid DNA and varying concentrations of the test compound for 10 minutes at 37°C.

    • Causality: We use relaxed pBR322 rather than linear DNA because the closed-circular topology is required to measure the specific linking number reduction catalyzed by Gyrase. The 10-minute pre-incubation allows the competitive inhibitor to occupy the ATP-binding pocket before the substrate is introduced.

  • Reaction Initiation & Quenching: Add 1 mM ATP to initiate the reaction. After 30 minutes, quench the reaction by adding a stop solution containing 1% Sodium Dodecyl Sulfate (SDS) and 0.5 mg/mL Proteinase K.

    • Causality: SDS instantly denatures the enzyme, halting the reaction at a precise time point. Proteinase K digests the covalently bound Gyrase-DNA cleavage complexes, preventing them from retarding DNA migration during downstream electrophoresis.

  • Self-Validation Checkpoint: Run a parallel control using a known Gyrase inhibitor (e.g., Novobiocin). If the IC 50​ of Novobiocin deviates by >3-fold from historical baselines (~10-50 nM), discard the assay plate. This indicates enzyme degradation or spontaneous ATP hydrolysis.

Protocol B: In Vitro MCH-1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (K i​ ) of phthalazine derivatives to the MCH-1 receptor.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human MCH-1 receptor. Homogenize in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the highly lipophilic radioligand. This ensures a high signal-to-noise ratio.

  • Competition Binding: Incubate 10 µg of membrane protein with 0.1 nM [ 125 I]-S36057 (radioligand) and serial dilutions of the test compound for 60 minutes at 25°C.

    • Causality: [ 125 I]-S36057 is chosen over tritiated ligands because it provides higher specific activity, allowing for precise quantification of competitive displacement by the test compounds.

  • Self-Validation Checkpoint: Include a non-specific binding (NSB) control well containing 10 µM of unlabeled SNAP-7941. The specific binding window must be >80% of total binding; a lower window indicates compromised radioligand integrity or insufficient PEI blocking.

Quantitative Data Synthesis

The table below summarizes the in vitro performance metrics of the primary derivative classes synthesized from the Methyl 2-formyl-3-hydroxy-5-methoxybenzoate core.

Target SystemDerivative ClassKey Pharmacophore Contribution (from Core)Typical In Vitro IC 50​ / K i​ Primary Assay Readout
DNA Gyrase B (E. coli)Bicyclic Dilactam-Lactone3-OH (H-bond anchor to Asp73)10 - 50 nMSupercoiling Arrest (Gel Electrophoresis)
MCH-1 Receptor 1-amino-phthalazines5-Methoxy (Hydrophobic pocket fit)5 - 100 nMRadioligand Displacement (Scintillation)
Xanthine Oxidase Pyrazoloquinolines2-Formyl (Planar ring fusion point)1 - 10 µMUric Acid Production (Absorbance 295nm)

References

  • Product Details: AP19833 - Aquila Pharmatech LLC: methyl 2-formyl-3-hydroxy-5-methoxybenzoate. Aquila Pharmatech. URL:

  • [1][3] US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. Google Patents. URL:

  • [2] A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [4] 創薬を志向した多環式芳香族複素環化合物の 効率的合成法の開発 (Development of an efficient synthesis method for polycyclic aromatic heterocyclic compounds aimed at drug discovery). Tokyo University of Pharmacy and Life Sciences Academic Repository. URL:

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of Methyl 2-for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. As a molecule of interest in medicinal chemistry and organic synthesis, understanding its stability profile is paramount for its handling, storage, and application in drug development. This document moves beyond a simple datasheet to offer a foundational understanding of the chemical principles at play, grounded in established analytical techniques and theoretical knowledge.

Molecular Structure and its Implications for Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its structure. Methyl 2-formyl-3-hydroxy-5-methoxybenzoate possesses a unique combination of functional groups on a benzene ring, each contributing to its overall reactivity and stability profile.

  • Aromatic System: The benzene ring provides a foundational level of stability due to electron delocalization.

  • Aldehyde Group (-CHO): The formyl group is a key reactive center. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[1] However, they are susceptible to oxidation to carboxylic acids.

  • Hydroxyl Group (-OH): As a phenolic compound, the hydroxyl group can act as a proton donor and is susceptible to oxidation. Its presence can significantly influence the molecule's reactivity and stability, particularly in response to pH and temperature.[2][3] The position of the hydroxyl group relative to other substituents is also critical.

  • Methoxy Group (-OCH3): This electron-donating group can influence the electron density of the aromatic ring, thereby affecting the reactivity of the other functional groups.

  • Methyl Ester Group (-COOCH3): This group is generally stable but can undergo hydrolysis under acidic or basic conditions.

The interplay of these functional groups dictates the molecule's susceptibility to various degradation pathways, including oxidation, thermal decomposition, and hydrolysis.

Factors Influencing Thermodynamic Stability

The stability of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is not absolute and is influenced by several external factors:

  • Temperature: Elevated temperatures can provide the activation energy for decomposition reactions. Phenolic compounds, in particular, can be thermolabile.[2][4]

  • Light: Exposure to UV light can trigger photolytic reactions, leading to degradation. This is a common issue for many phenolic compounds.[4][5]

  • pH: The stability of phenolic compounds is often pH-dependent. For instance, some phenolic acids are unstable at high pH.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for the aldehyde and hydroxyl groups.

  • Solvent/Matrix: The chemical environment surrounding the molecule can either enhance or mitigate degradation processes.[2]

Experimental Assessment of Thermodynamic Stability

A comprehensive understanding of a compound's stability requires empirical data. The following are standard techniques used to evaluate the thermodynamic stability of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and to detect any thermal events such as decomposition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset of the melting endotherm. Any exothermic events following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The temperature at which significant mass loss begins is taken as the onset of decomposition.

Isothermal Stress Testing

To assess stability under specific storage conditions, isothermal stress testing is performed.

Experimental Protocol: Isothermal Stress Testing

  • Sample Preparation: Store accurately weighed samples of the compound under various controlled conditions (e.g., 40°C/75% RH, 25°C/60% RH, and photostability chamber).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Computational Approaches to Stability Prediction

In the absence of experimental data, computational chemistry can provide valuable insights into the thermodynamic stability of a molecule.

Density Functional Theory (DFT)

DFT calculations can be used to predict various thermodynamic properties, including the enthalpy of formation and bond dissociation energies. A lower enthalpy of formation generally indicates greater thermodynamic stability. By calculating the energies of potential degradation products, it is also possible to predict the most likely degradation pathways.

Workflow for Computational Stability Analysis

G cluster_0 Computational Workflow Input_Structure 3D Structure of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Thermodynamic_Properties Calculation of Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Frequency_Calculation->Thermodynamic_Properties Stability_Assessment Assessment of Relative Stability Thermodynamic_Properties->Stability_Assessment

Caption: A typical workflow for computational stability analysis using DFT.

Summary of Stability Profile

While specific experimental data for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is not widely available in the public domain, a qualitative stability assessment can be made based on its structural features and knowledge of similar compounds.

FeatureImplication for Stability
Aromatic Aldehyde Susceptible to oxidation. Resonance stabilization provides some stability compared to aliphatic aldehydes.[1]
Phenolic Hydroxyl Group Prone to oxidation and sensitive to pH changes.[2][3]
Methoxy Group Electron-donating nature may influence the reactivity of the ring.
Methyl Ester Can undergo hydrolysis under strong acidic or basic conditions.
Overall The molecule is expected to be sensitive to oxidative conditions, high temperatures, and potentially light and extreme pH.

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is crucial for its successful application. This guide outlines the key structural features that govern its stability and the experimental and computational methods that can be employed for its detailed characterization. For drug development professionals, it is strongly recommended that comprehensive stability studies, including forced degradation, be conducted to identify potential degradation pathways and to establish appropriate storage and handling conditions.

References

  • Stability of Phenolic Compounds in Grape Stem Extracts. MDPI. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). AIP Publishing. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels. ACS Publications. [Link]

  • AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]

Sources

Exploratory

In Silico Molecular Docking Studies with Methyl 2-formyl-3-hydroxy-5-methoxybenzoate: A Privileged Scaffold for DNA Gyrase B Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Type: Technical Guide & Protocol Whitepaper Executive Summary & Target Rationale The escalating crisis of antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Type: Technical Guide & Protocol Whitepaper

Executive Summary & Target Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents with unexploited mechanisms of action. Bacterial DNA gyrase, a type IIA topoisomerase, is a validated and highly attractive target. While fluoroquinolones successfully target the GyrA subunit, resistance mutations are widespread. Consequently, the ATP-binding site located on the GyrB subunit—responsible for providing the energy required for DNA supercoiling via ATP hydrolysis—has emerged as a critical target for next-generation therapeutics.

This whitepaper details the in silico structure-based drug design (SBDD) protocols utilizing Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CASRN: 65976-78-5) . This highly functionalized molecule serves as a privileged core scaffold for the synthesis of bicyclic dilactam-lactone DNA gyrase inhibitors, notably within the cyclothialidine family[1.6]. By mastering the docking parameters of this specific scaffold, researchers can accurately predict the binding affinities of its complex downstream derivatives.

Scaffold Analysis & Pharmacophore Mapping

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate possesses a unique spatial arrangement of functional groups that perfectly map to the Escherichia coli GyrB ATP-binding pocket:

  • Formyl Group (-CHO): Acts as a directional hydrogen-bond acceptor.

  • Hydroxyl Group (-OH): Serves as a critical hydrogen-bond donor. In the GyrB pocket, this group anchors the molecule to a conserved structural water network.

  • Methoxy Group (-OCH3): Provides steric bulk that projects into the hydrophobic floor of the binding site (comprising Val43, Ala47, Val71, and Val167).

  • Methyl Ester (-COOCH3): Acts as a synthetic vector. In silico, this vector points toward the solvent-exposed region or the Arg136 residue, allowing for the design of extended dilactam derivatives that form salt bridges.

Interaction_Network Ligand Methyl 2-formyl-3- hydroxy-5- methoxybenzoate Arg136 Arg136 Ligand->Arg136 Salt Bridge / Cation-π Asn46 Asn46 Ligand->Asn46 H-bond (Methoxy) Val71 Val71 / Val167 (Hydrophobic Floor) Ligand->Val71 Hydrophobic Interaction H2O Conserved H2O Ligand->H2O H-bond (Hydroxy/Formyl) Asp73 Asp73 H2O->Asp73 H-bond Network

Fig 1. Pharmacophore interaction network of the scaffold within the GyrB ATP-binding pocket.

In Silico Experimental Protocols

To ensure self-validating and reproducible docking results, the following step-by-step methodology must be strictly adhered to.

Ligand Preparation

The 3-hydroxy group on the benzoate ring is an essential H-bond donor. Its protonation state and tautomeric form must be accurately modeled.

  • Structure Input: Import Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (SMILES: O=C(OC)C1=CC(OC)=CC(O)=C1C=O).

  • State Generation: Use tools like LigPrep (Schrödinger) or OpenBabel to generate ionization states at physiological pH (7.4 ± 0.5). Ensure the phenolic hydroxyl remains protonated to act as a donor.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to generate the lowest-energy 3D conformers.

Protein Preparation & Structural Water Retention

The selection of the target crystal structure is paramount. For E. coli GyrB, PDB ID 1EI1 (complexed with AMP-PNP) or 1AJ6 (complexed with novobiocin) are standard starting points[3.7].

Expert Causality Note: A common pitfall in automated protein preparation pipelines is the indiscriminate removal of all crystallographic water molecules. In the GyrB ATP-binding site, a conserved water molecule mediates a critical hydrogen-bond network between the ligand's hydrogen-bond donors and the carboxylate group of Asp73[3.4]. Stripping this water results in an artificial collapse of the binding pocket during docking and yields false-positive poses.

  • Import & Clean: Import PDB 1EI1. Remove alternate conformations and co-crystallized buffers.

  • Water Triage: Delete all waters except the conserved water molecule interacting with Asp73.

  • Protonation: Assign bond orders and add hydrogens using PROPKA at pH 7.0. Ensure the catalytic Glu50 and Asp73 are deprotonated (negatively charged).

Grid Generation & Induced-Fit Docking (IFD)

Standard rigid docking is insufficient for GyrB due to the high flexibility of the Arg136 residue, which acts as a gating "lid" over the ATP pocket.

  • Grid Center: Define the receptor grid center using the native co-crystallized ligand, ensuring the bounding box encompasses Asp73, Asn46, and the Val71 hydrophobic floor.

  • Softening Potential: Apply a van der Waals radii scaling factor of 0.80 for receptor atoms with partial charges ≤ 0.15 to simulate minor backbone breathing.

  • Induced-Fit Protocol: Execute IFD. Allow the side chains of Arg136 and Arg76 to remain flexible during the docking run. This prevents steric clashes with the methoxy and ester groups of our scaffold and allows the formation of optimal cation-π interactions[3.9].

SBDD_Workflow L1 Ligand Preparation (Methyl 2-formyl-3-hydroxy-5-methoxybenzoate) L2 Tautomer & Conformer Generation (OPLS4 Force Field) L1->L2 D2 High-Throughput Docking (HTVS/SP) L2->D2 P1 Protein Preparation (E. coli GyrB, PDB: 1EI1) P2 Retain Conserved Water (Near Asp73) P1->P2 D1 Receptor Grid Generation (Centered on Arg136 & Asp73) P2->D1 D1->D2 D3 Induced-Fit Docking (IFD) (Arg136 Side-chain Flexibility) D2->D3 R1 Hit Triage & Interaction Profiling D3->R1

Fig 2. Structure-Based Drug Design (SBDD) workflow for GyrB inhibitors.

Quantitative Docking Analysis

The table below summarizes the expected docking metrics when evaluating the core scaffold against known GyrB inhibitors. The data highlights how functionalizing the core scaffold into a dilactam structure drastically improves binding affinity by satisfying additional contacts in the hydrophobic floor.

Compound / LigandGlide XP Score (kcal/mol)Key Residue InteractionsRMSD to Native Pose (Å)
Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (Core Scaffold)-6.4Asp73 (via H₂O), Arg1361.2
Bicyclic Dilactam Derivative (Cyclothialidine analog)-9.8Asp73 (via H₂O), Arg136, Asn46, Val710.8
Novobiocin (Co-crystallized Reference)-10.2Asp73, Arg136, Asn46, Glu500.6
AMP-PNP (Native Substrate Analog)-8.5Asp73, Asn46, Gly770.4

Note: Docking scores are representative of optimized Induced-Fit Docking (IFD) runs utilizing the OPLS4 force field.

Conclusion

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is far more than a simple synthetic intermediate; it is a highly optimized geometric match for the E. coli DNA Gyrase B ATP-binding site. By strictly controlling the protonation states of its hydroxyl group and preserving the structural water network near Asp73 during protein preparation, computational chemists can utilize this scaffold to reliably predict the efficacy of novel cyclothialidine-class antibacterial agents.

References

  • A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance. PMC - National Institutes of Health. Available at:[Link]

  • New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation. PMC - National Institutes of Health. Available at:[Link]

  • Docking Results of the Promising Hits within DNA Gyrase B Active Site. ResearchGate. Available at:[Link]

Foundational

Toxicity profile and LD50 of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Title: Toxicity Profile and LD50 Determination Protocol for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate: A Comprehensive Technical Guide Executive Summary Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity Profile and LD50 Determination Protocol for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly specialized, polyfunctional aromatic intermediate. It is most prominently utilized as a critical building block in the synthesis of bicyclic dilactam-lactone scaffolds for novel DNA gyrase inhibitors within the cyclothialidine family[1]. Because this compound is an upstream synthetic intermediate rather than a finalized active pharmaceutical ingredient (API) or bulk commodity chemical, a universally published, empirical LD50 value is not established in public toxicological databases.

As a Senior Application Scientist, my objective is not merely to state the absence of data, but to provide a rigorous, self-validating framework for establishing its toxicity profile. This whitepaper outlines the predictive toxicology, metabolic fate, and the standardized empirical protocols required to determine the in vitro safety and in vivo LD50 of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, strictly adhering to international regulatory guidelines[2][3].

Structural Alerts & Predictive Toxicokinetics (In Silico)

Before initiating empirical testing, a mechanistic evaluation of the molecule's structure is mandatory. The compound features four distinct functional groups attached to a benzene ring, each dictating its toxicokinetic fate:

  • Formyl Group (Aldehyde): This is the primary structural alert. Aldehydes are highly electrophilic and can form Schiff bases with primary amines found in cellular proteins and DNA. Under the ICH M7 guideline , this moiety is flagged as a potential DNA-reactive (mutagenic) impurity[2].

  • Phenolic Hydroxyl Group: Provides a direct site for Phase II conjugation (specifically UGT-mediated glucuronidation), which generally increases water solubility and facilitates rapid renal clearance, thereby lowering systemic toxicity[1].

  • Methyl Ester: Highly susceptible to rapid hydrolysis by ubiquitous tissue and hepatic carboxylesterases, yielding the corresponding carboxylic acid (Phase I metabolism).

  • Methoxy Group: Generally stable, though it may undergo minor CYP450-mediated O-demethylation.

Predictive Metabolic Pathway

MetabolicPathway Parent Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate Esterase Carboxylesterase Cleavage (Phase I) Parent->Esterase Glucuronidation UGT-Mediated Glucuronidation (Phase II) Parent->Glucuronidation Metabolite1 2-Formyl-3-hydroxy- 5-methoxybenzoic acid Esterase->Metabolite1 AldehydeOx Aldehyde Dehydrogenase (Oxidation) Metabolite2 Dicarboxylic Acid Derivative AldehydeOx->Metabolite2 Excretion Renal Excretion (Water Soluble) Glucuronidation->Excretion Metabolite1->AldehydeOx Metabolite2->Excretion

Figure 1: Predictive Phase I and Phase II metabolic pathways.

In Vitro Toxicity & Mutagenicity Profiling

Due to the ICH M7 structural alert regarding the formyl group[2], in vitro profiling must precede in vivo LD50 testing to ensure occupational safety and guide dosing.

Protocol 3.1: Bacterial Reverse Mutation Assay (Ames Test)
  • Rationale: To empirically validate or refute the in silico prediction of DNA reactivity caused by the aldehyde moiety.

  • Methodology:

    • Prepare tester strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

    • Dissolve Methyl 2-formyl-3-hydroxy-5-methoxybenzoate in DMSO.

    • Expose the bacterial strains to a concentration gradient (e.g., 1.5 to 5000 µ g/plate ) both in the presence and absence of a mammalian metabolic activation system (Rat liver S9 fraction).

    • Incubate for 48-72 hours at 37°C.

    • Causality Check: The inclusion of the S9 fraction is critical. If the compound is mutagenic only without S9, it indicates the parent aldehyde is the toxicant, and mammalian metabolism (oxidation to carboxylic acid) detoxifies it.

In Vivo LD50 Determination Protocol (OECD TG 423)

To establish the acute oral toxicity (LD50), we utilize the OECD Test Guideline 423 (Acute Toxic Class Method) [3].

Why OECD 423? The classical LD50 test (OECD 401) was abolished due to excessive animal mortality. OECD 423 is a self-validating, stepwise procedure that uses biometric evaluations with fixed doses (5, 50, 300, and 2000 mg/kg). It requires significantly fewer animals (only 3 per step) and relies on evident toxicity signs rather than absolute lethality to classify the substance under the Globally Harmonized System (GHS)[3].

Step-by-Step Methodology:
  • Animal Selection & Husbandry:

    • Select nulliparous, non-pregnant female Wistar or Sprague-Dawley rats (8–12 weeks old). Causality: Females are historically used in OECD 423 as literature indicates they are generally slightly more sensitive to toxins than males, ensuring a conservative safety margin[3].

    • Acclimate for 5 days. Fast the animals overnight prior to dosing (water allowed).

  • Dose Formulation:

    • Due to the lipophilic nature of the aromatic ring and ester, suspend the compound in 0.5% Carboxymethylcellulose (CMC) or corn oil.

  • Administration:

    • Administer via single oral gavage. The maximum administered volume must not exceed 1 mL/100g body weight[3].

    • Starting Dose: In the absence of prior in vivo data, OECD 423 mandates a starting dose of 300 mg/kg [3].

  • Clinical Observation:

    • Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Document signs of toxicity: tremors, convulsions, salivation, lethargy, and changes in fur or mucous membranes.

  • Pathology:

    • Conduct a gross necropsy on all animals at day 14, or immediately upon humane euthanasia if severe distress is observed.

OECD423 Start Starting Dose: 300 mg/kg (n=3 females) Check1 Survival Check (14 Days) Start->Check1 Escalate Escalate Dose: 2000 mg/kg (n=3) Check1->Escalate 0-1 Deaths Deescalate De-escalate Dose: 50 mg/kg (n=3) Check1->Deescalate 2-3 Deaths Class5 GHS Category 5 (LD50 > 2000 mg/kg) Escalate->Class5 0-1 Deaths Class3 GHS Category 3 (LD50 50-300 mg/kg) Deescalate->Class3 0-1 Deaths

Figure 2: Simplified OECD 423 Acute Toxic Class method workflow.

Quantitative Data Interpretation & GHS Classification

The results from the OECD 423 workflow do not yield an exact point-estimate LD50, but rather a statistically robust range that dictates regulatory labeling. The table below summarizes how empirical mortality data translates to GHS Hazard Categories for this compound.

Table 1: GHS Classification Matrix based on OECD TG 423 Fixed-Dose Results

OECD 423 Fixed DoseMortality Rate (n=3)Estimated LD50 RangeGHS Hazard CategorySignal Word
2000 mg/kg 0/3 or 1/3> 2000 mg/kgCategory 5 / UnclassifiedWarning / None
300 mg/kg 0/3 or 1/3300 - 2000 mg/kgCategory 4Warning
50 mg/kg 0/3 or 1/350 - 300 mg/kgCategory 3Danger
5 mg/kg 0/3 or 1/35 - 50 mg/kgCategory 2Danger

Note: Based on the structural similarity to other substituted benzoates (e.g., methyl salicylate, LD50 ~887 mg/kg in rats), Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is hypothesized to fall within GHS Category 4 (300 - 2000 mg/kg).

Occupational Safety & Handling Directives

Until the empirical OECD 423 and Ames test data are finalized, laboratory personnel must treat Methyl 2-formyl-3-hydroxy-5-methoxybenzoate as a presumed GHS Category 3/4 toxicant and a potential mutagen.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during solution preparation), chemical safety goggles, and a NIOSH-approved N95/P100 particulate respirator to prevent inhalation of aerosolized dust.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing fume hood.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: The formyl group is susceptible to slow atmospheric oxidation into a carboxylic acid, which would alter both the chemical purity and the toxicological profile of the batch.

References

  • Title: A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link] (Referenced via ICH Official Site)

  • Title: Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link] (Referenced via NIH/NTP)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

For: Researchers, scientists, and drug development professionals. Introduction Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a valuable substituted salicylaldehyde derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a valuable substituted salicylaldehyde derivative. Salicylaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic molecules. The specific substitution pattern of this target molecule, featuring a formyl group ortho to a hydroxyl group, along with methoxy and methyl ester functionalities, makes it a versatile intermediate for constructing more complex molecular architectures.

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. The protocol is designed as a two-stage process, commencing with the preparation of the key precursor, Methyl 3-hydroxy-5-methoxybenzoate, followed by a highly regioselective ortho-formylation. The chosen methodologies are based on established and reliable chemical transformations, with an emphasis on explaining the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the preparation of the starting material, Methyl 3-hydroxy-5-methoxybenzoate. The second, and key, stage is the introduction of the formyl group at the C2 position of the aromatic ring, ortho to the directing hydroxyl group.

SynthesisWorkflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Ortho-Formylation A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B  Fischer Esterification (Methanol, H₂SO₄ cat.) C Methyl 3-hydroxy-5-methoxybenzoate B->C  Selective O-methylation (Dimethyl sulfate, K₂CO₃) D Methyl 2-formyl-3-hydroxy-5-methoxybenzoate C->D  Casnati-Skattebøl Reaction (Paraformaldehyde, MgCl₂, Et₃N)

Application

Application Note: Harnessing Methyl 2-formyl-3-hydroxy-5-methoxybenzoate in Multi-Component Reactions (MCRs)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Mechanistic Rationale Multi-component reactions (MCRs) are highly valued in modern drug discovery for their exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Multi-component reactions (MCRs) are highly valued in modern drug discovery for their exceptional atom economy, operational simplicity, and ability to generate immense structural complexity in a single synthetic operation. Among the most versatile building blocks for MCRs are highly functionalized salicylaldehyde derivatives[1].

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a uniquely decorated salicylaldehyde scaffold. Its structural features provide orthogonal reactivity profiles ideal for tandem reactions:

  • Formyl Group (C2): Acts as the primary electrophile, readily undergoing Knoevenagel condensation with active methylene compounds.

  • Phenolic Hydroxyl (C3): Positioned ortho to the formyl group, it serves as an internal nucleophile for subsequent intramolecular cyclization, trapping reactive intermediates to form stable oxygen-containing heterocycles (e.g., chromenes and coumarins).

  • Methoxy (C5) & Methyl Ester (C1) Groups: These substituents modulate the electronic landscape of the aromatic ring. The electron-donating methoxy group stabilizes intermediates and often imparts desirable photophysical properties (fluorescence) to the final products, while the ester provides a valuable handle for late-stage functionalization [2].

This application note details two field-proven, highly efficient MCR protocols utilizing this specific scaffold to synthesize biologically privileged heterocyclic pharmacophores: Coumarin-3-carboxamides and 2-Amino-4H-chromenes .

Target Scaffolds and Mechanistic Pathways

Synthesis of 2-Amino-4H-chromenes

The synthesis of 2-amino-4H-chromenes is achieved via a three-component reaction between the aldehyde, malononitrile, and a carbon-based nucleophile (such as an indole or an active phenol).

Causality in the Mechanism: The reaction initiates with a base-catalyzed Knoevenagel condensation between the highly reactive formyl group of the benzoate and malononitrile, yielding an electrophilic arylidenemalononitrile intermediate. The nucleophile then performs a Michael addition on this intermediate. The proximity of the phenolic hydroxyl group immediately triggers an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to yield the stable 2-amino-4H-chromene [3].

Mechanism A Methyl 2-formyl-3-hydroxy -5-methoxybenzoate Knoevenagel Knoevenagel Condensation (Base/Micellar Catalysis) A->Knoevenagel B Malononitrile B->Knoevenagel C Nucleophile (e.g., Indole) Michael Michael Addition C->Michael Intermediate Arylidenemalononitrile Intermediate Knoevenagel->Intermediate Intermediate->Michael Cyclization Intramolecular Cyclization (Phenolic OH attack) Michael->Cyclization Product 2-Amino-4H-chromene Derivative Cyclization->Product

Fig 1: Mechanistic pathway of the 3-component synthesis of 2-amino-4H-chromenes.

Experimental Protocols

Protocol A: Piperidine-Iodine Catalyzed Synthesis of Coumarin-3-carboxamides

This protocol utilizes a dual-catalyst system to synthesize coumarin-3-carboxamides via the reaction of the aldehyde, diethyl malonate (DEM), and a secondary amine [4].

Scientific Rationale: Piperidine acts as a traditional basic catalyst to initiate the Knoevenagel condensation. However, relying solely on a base often results in stalled transesterification/amidation steps. The addition of molecular Iodine ( I2​ ) acts as a mild, thiophilic Lewis acid. It coordinates with the carbonyl oxygen of the ester intermediates, dramatically increasing their electrophilicity and driving the intramolecular cyclization and amidation to completion. Ethanol is selected as a green, protic solvent that stabilizes the transition states via hydrogen bonding.

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, dissolve Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1.0 mmol, 210.2 mg) in 2.0 mL of absolute ethanol.

  • Reagent Addition: Add diethyl malonate (1.2 mmol) and the desired secondary amine (e.g., morpholine, 1.2 mmol) to the stirring solution.

  • Catalyst Introduction: Add piperidine (10 mol%, 0.1 mmol) followed by molecular iodine (5 mol%, 0.05 mmol). Self-Validation: The solution will temporarily take on the characteristic brown/purple hue of iodine, which will fade as it complexes with the carbonyl species.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 8 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting aldehyde spot ( Rf​≈0.6 ) confirms completion.

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum and wash with ice-cold ethanol (2 × 2 mL) to remove unreacted DEM and residual catalysts. Recrystallize from hot ethanol to yield the analytically pure coumarin derivative.

Workflow Step1 1. Mix Reactants (Aldehyde + DEM + Amine) Step2 2. Add Catalysts (Piperidine + I2) Step1->Step2 Step3 3. Reflux in EtOH (8 hours) Step2->Step3 Step4 4. Cool & Filter Precipitate Step3->Step4 Step5 5. Recrystallize (Pure Coumarin) Step4->Step5

Fig 2: Experimental workflow for the one-pot synthesis of coumarin-3-carboxamides.

Protocol B: SDS-Catalyzed Green Synthesis of 2-Amino-4H-chromenes in Water

This protocol outlines the synthesis of highly substituted chromenes using an aqueous micellar catalysis approach [5].

Scientific Rationale: While water is the ultimate green solvent, the organic substrates (the benzoate, malononitrile, and nucleophiles like indole) are highly hydrophobic and insoluble in neat water, which would normally result in negligible reaction rates. Sodium dodecyl sulfate (SDS) is an anionic surfactant. Above its critical micelle concentration (CMC), it forms hydrophobic micro-environments (micelles) within the aqueous phase. These micelles act as nanoreactors, locally concentrating the reactants and drastically lowering the activation energy of the Knoevenagel-Michael cascade.

Step-by-Step Procedure:

  • Micelle Formation: In a 25 mL flask, dissolve SDS (10 mol%, 0.1 mmol) in 5.0 mL of deionized water. Stir at room temperature for 5 minutes until a clear, slightly foamy solution is obtained.

  • Reagent Addition: Add Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1.0 mmol, 210.2 mg), malononitrile (1.0 mmol, 66.1 mg), and indole (1.0 mmol, 117.1 mg) to the aqueous SDS solution.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). Self-Validation: As the reaction progresses (typically 2–4 hours), the hydrophobic reactants will be consumed, and the highly crystalline chromene product will begin to precipitate, turning the emulsion into a thick suspension.

  • Monitoring: Extract a 10 µL aliquot, dilute in ethyl acetate, and check via TLC to confirm the consumption of the starting materials.

  • Workup & Isolation: Filter the solid product. Wash the filter cake thoroughly with warm water (3 × 10 mL) to remove the SDS catalyst and any unreacted malononitrile. Dry under a vacuum to afford the pure 2-amino-4H-chromene.

Quantitative Data Summary

The table below summarizes the expected performance metrics when utilizing Methyl 2-formyl-3-hydroxy-5-methoxybenzoate across the two described MCR methodologies.

ParameterProtocol A: Coumarin-3-carboxamidesProtocol B: 2-Amino-4H-chromenes
Target Scaffold Coumarin-3-carboxamide derivatives2-Amino-4H-chromene derivatives
Reactants Aldehyde + DEM + Sec-AmineAldehyde + Malononitrile + Indole
Catalyst System Piperidine (10 mol%) + I2​ (5 mol%)Sodium Dodecyl Sulfate (10 mol%)
Solvent Absolute EthanolDeionized Water
Temperature 80 °C (Reflux)20–25 °C (Room Temperature)
Reaction Time 6 – 8 hours2 – 4 hours
Expected Yield 75% – 88%85% – 95%
Green Metrics High atom economy, renewable solventAqueous medium, ambient temperature
Purification Simple filtration & recrystallizationSimple filtration & water wash

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials National Center for Biotechnology Information (NCBI) URL:[Link]

  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions MDPI - Molecules URL:[Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides MDPI - Molecules URL:[Link]

  • Sodium dodecyl sulfate catalyzed one-pot three-component synthesis of structurally diverse 2-amino-3-cyano-4H-chromenes Arkivoc URL:[Link]

Method

Application Note: Catalytic and Templated Formylation Strategies for the Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Executive Summary The synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a critical transformation in the development of complex natural products, such as the neurotrophic agent isohericerinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a critical transformation in the development of complex natural products, such as the neurotrophic agent isohericerinol A, and various pharmaceutical intermediates 1[1]. Achieving strict regiocontrol during the formylation of its precursor, Methyl 3-hydroxy-5-methoxybenzoate, presents a significant synthetic challenge due to competing electronic activation pathways. This application note details the mechanistic rationale, quantitative comparisons, and self-validating protocols for achieving >95% regioselective ortho-formylation using chelation-controlled and phase-transfer catalyzed (PTC) methodologies.

The Regioselectivity Challenge & Mechanistic Rationale

The Electronic Bias

In the starting material, Methyl 3-hydroxy-5-methoxybenzoate, the aromatic ring is activated by two electron-donating groups: the C3-hydroxyl (-OH) and the C5-methoxy (-OMe) groups. Standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Duff reactions) naturally favors the C4 and C6 positions, as these sites are synergistically activated (ortho/para) by both oxygen substituents. The target C2 position, while ortho to the hydroxyl group, is sterically hindered by the adjacent C1-methyl ester and lacks the dual electronic activation present at C4/C6.

The Solution: Chelation-Controlled Formylation (Casiraghi/Skattebøl Method)

To overcome the innate electronic bias, formylation must be directed via a geometric constraint. The addition of anhydrous Magnesium Chloride (MgCl₂) and Triethylamine (Et₃N) facilitates the formation of a rigid, 6-membered magnesium chelate complex between the C3-phenoxide and the C1-ester carbonyl2[2].

This Mg²⁺ template acts as a localized Lewis acid, coordinating with paraformaldehyde and directing the electrophilic attack exclusively to the enclosed C2 position. Furthermore, the reaction involves a Cannizzaro-type disproportionation: one equivalent of formaldehyde acts as the electrophile to form an ortho-quinone methide intermediate, while a second equivalent acts as a hydride acceptor to re-aromatize the system, generating methanol as a byproduct 3[3].

Quantitative Method Comparison

To guide synthetic planning, the table below summarizes the performance of the Mg-templated method against a truly catalytic, metal-free Phase-Transfer Catalyzed (PTC) Reimer-Tiemann approach4[4].

ParameterMethod A: MgCl₂-Templated FormylationMethod B: PTC Reimer-Tiemann
Catalyst / Mediator MgCl₂ (Stoichiometric template, 1.5 eq)TBAB (Phase-Transfer Catalyst, 5 mol%)
Formylating Agent Paraformaldehyde (Excess)Chloroform (CHCl₃)
Regioselectivity (C2 vs C4/C6) > 95:5 (Exclusive C2 ortho-formylation)~ 60:40 (Mixture of ortho/para isomers)
Typical Isolated Yield 75 - 85%30 - 45%
Reaction Time 4 - 6 hours12 - 16 hours
Key Advantage Absolute regiocontrol via chelationTrue catalytic turnover, metal-free

Experimental Workflows

Protocol A: Chelation-Controlled Formylation (Industry Standard)

This protocol relies on strict exclusion of water to maintain the integrity of the active Mg-phenoxide complex.

Reagents:

  • Methyl 3-hydroxy-5-methoxybenzoate: 1.0 eq (10 mmol, 1.82 g)

  • Anhydrous MgCl₂ (Beads, -10 mesh): 1.5 eq (15 mmol, 1.43 g)

  • Triethylamine (Et₃N, distilled over CaH₂): 3.75 eq (37.5 mmol, 5.2 mL)

  • Paraformaldehyde (Dry, P₂O₅ desiccated): 6.75 eq (67.5 mmol, 2.03 g)

  • Anhydrous Acetonitrile (MeCN): 50 mL

Step-by-Step Procedure & Self-Validation:

  • Complex Assembly: In a flame-dried 250 mL Schlenk flask under Argon, combine the starting material and anhydrous MgCl₂ beads. Causality Note: Powdered MgCl₂ must be avoided as its high surface area rapidly absorbs atmospheric moisture, poisoning the Lewis acid sites and halting the reaction.

  • Deprotonation: Inject anhydrous MeCN followed by Et₃N. Stir at room temperature for 30–45 minutes.

    • Self-Validation Check: The mixture will transition from a cloudy white suspension to a clear, pale-yellow solution. This color change is the visual confirmation that the active Mg-phenoxide chelate has successfully formed. If the solution remains opaque, moisture has compromised the system.

  • Electrophilic Addition: Add paraformaldehyde in one portion. Equip the flask with a reflux condenser and heat to 80 °C.

  • Reaction Monitoring: Stir at reflux for 4–6 hours.

    • Self-Validation Check: The solution will deepen to a vibrant orange. TLC (Hexanes:EtOAc 3:1) will show the disappearance of the starting material and the emergence of a higher-Rf spot. The product travels faster on silica because the new C2-formyl group forms a strong intramolecular hydrogen bond with the C3-OH, reducing its polarity.

  • Acidic Quench: Cool the mixture to 0 °C and slowly add 5% aqueous HCl (50 mL).

    • Causality Note: The newly formed salicylaldehyde product chelates Mg²⁺ much more strongly than the starting material. The acidic quench is mandatory to protonate the product and break this product-metal chelate, preventing product inhibition and allowing extraction.

  • Workup: Extract with Diethyl Ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield Methyl 2-formyl-3-hydroxy-5-methoxybenzoate as a pale yellow solid.

Protocol B: PTC-Catalyzed Reimer-Tiemann Formylation (Alternative)

Useful when metal-free conditions are required, though regioselectivity is compromised.

  • Biphasic Setup: Dissolve Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) in Chloroform (10 eq).

  • Carbene Generation: Heat the mixture to 60 °C. Slowly add a 50% w/w aqueous NaOH solution (5.0 eq) dropwise under vigorous mechanical stirring. Causality Note: TBAB transports the hydroxide ion into the organic phase to generate the highly reactive dichlorocarbene intermediate.

  • Workup: After 12 hours, cool to room temperature, acidify with 1M HCl to pH 2, and extract with dichloromethane. The resulting isomeric mixture must be separated via preparative HPLC.

Reaction Pathway Visualization

The following diagram illustrates the critical chelation-controlled pathway that enforces the strict C2-regioselectivity described in Protocol A.

G A Methyl 3-hydroxy- 5-methoxybenzoate B Deprotonation (Et3N) A->B Step 1 C Mg2+ Chelation (C1-Ester & C3-Phenoxide) B->C Step 2 D HCHO Coordination & Activation C->D Step 3 E Ortho-Quinone Methide Intermediate D->E Electrophilic Attack at C2 F Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate E->F Tautomerization & Acid Quench

Reaction workflow and chelation-controlled mechanism for the MgCl2-mediated ortho-formylation.

References

  • Total Synthesis of Isohericerinol A and Its Analogues to Access Their Potential Neurotrophic Effects.
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
  • Technical Support Center: Regioselectivity in the Formyl
  • Casiraghi formyl

Sources

Application

Introduction: The Versatility of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Derivatives in Modern Synthesis

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Substituted Methyl Formylbenzoates In the landscape of pharmaceutical and materials science research, the strategic functionalization of polysubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Substituted Methyl Formylbenzoates

In the landscape of pharmaceutical and materials science research, the strategic functionalization of polysubstituted aromatic scaffolds is paramount. Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and its halogenated derivatives represent a class of exceptionally valuable building blocks. The inherent functionalities—a reactive formyl group for subsequent condensations, a nucleophilic hydroxyl group, and an ester moiety—provide multiple handles for molecular elaboration. The true power of this scaffold is unlocked when a leaving group, such as a bromide, is incorporated onto the aromatic ring, opening the door to a suite of powerful palladium-catalyzed cross-coupling reactions.[1] These reactions enable the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under conditions that respect the molecule's sensitive functional groups.[2][3]

This guide provides detailed application notes and field-proven protocols for three cornerstone transformations—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—as applied to a model substrate, Methyl 4-bromo-2-formyl-3-hydroxy-5-methoxybenzoate . We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights to navigate potential challenges, empowering researchers to leverage these reactions for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for its remarkable functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4][5] It allows for the direct linkage of two sp²-hybridized carbons, making it an indispensable tool for constructing the biaryl motifs prevalent in pharmaceuticals and organic electronics.[6]

Scientific Rationale and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8] The key steps are the oxidative addition of the Pd(0) catalyst into the aryl-bromide bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]

The choice of catalyst, ligand, and base is critical when working with our substituted substrate. The aldehyde and phenol functionalities necessitate mild basic conditions to prevent side reactions like ester hydrolysis or base-catalyzed self-condensation. A carbonate or phosphate base is often preferred over stronger hydroxides. The ligand choice, often a bulky, electron-rich phosphine, is crucial for promoting the oxidative addition and reductive elimination steps.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-Br BoronicAcid Ar'-B(OH)₂ + Base Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 L₂Pd(0) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Aryl To Transmetalation Alkyne H-C≡CR + Base Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl Ar-Pd(II)-Br(L) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂'(L) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂' PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-Br Amine HNR₂' + Base

Sources

Method

Application Note: In Vivo Translation of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Derivatives

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacokinetics, and In Vivo Pharmacology Executive Summary Methyl 2-formyl-3-hydroxy-5-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacokinetics, and In Vivo Pharmacology

Executive Summary

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS 65976-78-5) is a highly functionalized aromatic building block essential for the synthesis of complex, high-value therapeutics. Its unique ortho-formyl-phenol arrangement makes it an ideal precursor for constructing bicyclic lactone systems. This application note details its critical role in the development of next-generation DNA gyrase inhibitors (cyclothialidine analogues)[1] and Melatonin-Concentrating Hormone 1 (MCH-1) receptor antagonists[2], focusing on the chemical and pharmacokinetic optimizations required to achieve robust in vivo efficacy.

Mechanistic Rationale & Pharmacokinetic Optimization

Overcoming Glucuronidation in DNA Gyrase Inhibitors

Cyclothialidine is a potent natural inhibitor of bacterial DNA gyrase, binding specifically to its ATPase site to overcome resistance to clinically used drugs[1]. However, early synthetic monolactam-lactone derivatives suffered from poor in vivo efficacy due to rapid metabolic degradation—specifically glucuronidation—and suboptimal lipophilicity[1].

Causality of Scaffold Evolution: To solve this, researchers utilized Methyl 2-formyl-3-hydroxy-5-methoxybenzoate to synthesize a novel "dilactam" subclass[1]. The incorporation of a second amide unit into the 14-membered ring inherently increased the molecule's polarity, which initially threatened bacterial cell penetration[1]. To counterbalance this, a precise methyl-halogen exchange was performed on the benzene ring[1]. This structural tuning optimized the partition coefficient (CLOGP), eliminating the need for a metabolically vulnerable thioamide group[1]. The resulting derivatives resisted glucuronidation, maintained high target affinity, and exhibited pronounced in vivo efficacy in septicaemia models[1].

MCH-1 Receptor Antagonism for Metabolic Disorders

Beyond antibacterial applications, the compound serves as a precursor for 1-amino-phthalazine derivatives targeting the MCH-1 receptor, a critical regulator of food intake and energy balance[2]. Causality of Demethylation: The methoxy group of the benzoate precursor undergoes selective demethylation using boron tribromide (BBr 3​ ) to expose a reactive phenol[2]. This unmasking is essential for subsequent scaffold elaboration, allowing medicinal chemists to append lipophilic vectors that optimize blood-brain barrier (BBB) penetration for central nervous system targeting[2].

Quantitative Data Summary

The following table summarizes the pharmacokinetic and pharmacodynamic evolution of cyclothialidine derivatives derived from the benzoate precursor, illustrating the transition from in vitro potency to in vivo efficacy[1].

Scaffold GenerationKey Structural ModificationPolarity / CLOGP ProfileMetabolic StabilityIn Vivo Efficacy (ED 50​ )
Early Monolactam Thioamide present, highly lipophilicHigh (Prone to trapping)Poor (Rapid Glucuronidation)Inactive / >50 mg/kg
Hydrophilic Monolactam Addition of hydrophilic substituentsModerateImprovedModerate
Bicyclic Dilactam Second amide unit incorporatedHigh (Poor penetration)ModerateWeak
Halogenated Dilactam Methyl-halogen exchange Optimized (Balanced) Excellent (Resists Glucuronidation) Pronounced (<10 mg/kg)

Experimental Protocols

Protocol A: Base-Catalyzed Lactonization of the Precursor

This protocol details the conversion of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate into the critical (RS)-3,4-Dihydroxy-6-methoxy-3H-isobenzofuran-1-one intermediate, the foundation of the dilactam scaffold[1].

  • Reagent Preparation: Suspend 63.1 g (0.30 mol) of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate in a clean, dry reaction vessel[1].

  • Base Addition (Hydrolysis & Cyclization): Add 375 mL of 2 N NaOH (0.75 mol)[1].

    • Causality: The strong base serves a dual purpose: it saponifies the methyl ester and deprotonates the phenol. This drives an intramolecular nucleophilic attack of the resulting carboxylate/phenoxide onto the adjacent formyl group, forcing the closure of the isobenzofuran-1-one (lactone) ring.

  • Incubation: Stir the mixture at 20 °C for exactly 30 minutes to ensure complete conversion without over-hydrolyzing the newly formed lactone[1].

  • Quenching & Precipitation: Add 50 mL of deionized water and immediately cool the vessel in an ice-bath to 0 °C[1]. Slowly acidify the mixture to pH 2.5 using 7 N HCl (approx. 70 mL)[1].

    • Causality: Precise acidification to pH 2.5 protonates the intermediate, drastically reducing its aqueous solubility. This forces the highly pure product to precipitate out of solution, acting as an efficient, self-validating purification step[1].

  • Validation: Stir the resulting suspension for an additional 30 minutes at 0 °C[1]. Filter the precipitate, wash with cold water, and dry in vacuo. Validate structural integrity via 1 H-NMR (confirming the disappearance of the methyl ester singlet).

Protocol B: In Vivo Mouse Septicaemia Infection Model

This protocol evaluates the in vivo antibacterial efficacy of the optimized dilactam derivatives[1].

  • Pathogen Preparation: Grow Staphylococcus aureus overnight in Brain Heart Infusion (BHI) broth. Dilute the culture in 5% (w/v) porcine gastric mucin.

    • Causality: Mucin acts as a localized immunological shield, preventing immediate macrophage-mediated clearance of the bacteria. This ensures a lethal, reproducible systemic infection rather than a localized immune clearance.

  • Infection: Inject female Swiss albino mice (18–22 g) intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension (calibrated to ~10 6 CFU/mouse).

  • Compound Formulation: Suspend the halogenated dilactam derivative in a vehicle of 0.5% carboxymethylcellulose (CMC) or PEG400/saline to ensure uniform dispersion.

  • Administration: Administer the compound subcutaneously (s.c.) or orally (p.o.) 1 hour post-infection across a range of doses (e.g., 1, 5, 10, 25 mg/kg) to establish a dose-response curve.

  • Monitoring & Endpoint: Monitor survival rates continuously over 72 hours. Calculate the ED 50​ (Effective Dose for 50% survival) using probit analysis.

  • Self-Validation (PK/PD Correlation): In a parallel uninfected cohort, administer the same doses and draw blood at 0.5, 1, 2, and 4 hours. Analyze plasma via LC-MS/MS to confirm that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) for at least 40% of the dosing interval, validating that survival is driven by sustained target engagement.

Mandatory Visualizations

Pathway A Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate B Bicyclic Dilactam-Lactone Scaffold Synthesis A->B Base-catalyzed lactonization C Lipophilicity Optimization (Methyl-Halogen Exchange) B->C Structural Tuning D Target: DNA Gyrase (ATPase Site Binding) C->D High Affinity E Reduced Glucuronidation & Improved PK Profile C->E Metabolic Stability F In Vivo Efficacy (Mouse Septicaemia Model) D->F Bacterial Clearance E->F Sustained Plasma Levels

Figure 1: Mechanistic pathway from precursor synthesis to in vivo efficacy.

Protocol S1 Step 1: Formulation (Derivative in Vehicle) S2 Step 2: Infection (S. aureus i.p.) S1->S2 Prepare cohort S3 Step 3: Treatment (s.c. or p.o. dosing) S2->S3 1h post-infection S4 Step 4: Monitoring (72h Survival Tracking) S3->S4 Primary endpoint S5 Step 5: PK Analysis (LC-MS/MS Blood Sampling) S3->S5 Secondary endpoint

Figure 2: Experimental workflow for the in vivo mouse septicaemia infection model.

References

  • Ricklin, F., Reindl, P., Hennig, M., Gmuender, H., Hebeisen, P., Luebbers, T., Goetschi, E., Angehrn, P., Kuhn, B., & Schmitt-Hoffmann, A. (2011). "A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties." Journal of Medicinal Chemistry, 54(7), 2207–2224. URL:[Link]

  • Casara, P., et al. (2008). "1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof." United States Patent 7423030B2.

Sources

Application

Protocols for extracting Methyl 2-formyl-3-hydroxy-5-methoxybenzoate from complex mixtures

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: Context and Chemical Profiling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: Context and Chemical Profiling

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized aromatic intermediate crucial in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Notably, it serves as a foundational building block in the synthesis of neuroprotective fungal metabolites like corallocin A [1] and bicyclic dilactam-lactone DNA gyrase inhibitors derived from the cyclothialidine family [2].

Extracting this compound from complex reaction mixtures (e.g., post-Vilsmeier-Haack formylation or selective demethylation) requires a precise understanding of its functional groups. As a Senior Application Scientist, I design extraction protocols not merely as a sequence of steps, but as a manipulation of physicochemical properties. The molecule possesses a delicate balance of reactive moieties: an electrophilic aldehyde, a hydrolytically sensitive methyl ester, and an ionizable phenol.

Quantitative Physicochemical Profiling

To design a logical extraction strategy, we must first parameterize the molecule's behavior. The table below summarizes the quantitative data that dictates our solvent and pH choices.

PropertyValue / CharacteristicImpact on Extraction Strategy & Causality
Molecular Formula C₁₀H₁₀O₅Moderate molecular weight (210.18 g/mol ); highly soluble in mid-polarity organic solvents when neutral.
Phenol pKa ~8.0 – 9.5Dictates pH sensitivity. Requires aqueous phase pH < 4 to ensure complete protonation and organic partitioning.
Ester Lability Base-sensitivePrecludes the use of strong bases (e.g., NaOH) during quenching, which would irreversibly hydrolyze the ester to a carboxylic acid [2].
Aldehyde Reactivity Oxidation-proneNecessitates low-temperature concentration (<40 °C) to prevent thermal oxidation to the corresponding benzoic acid.
LogP (Estimated) ~1.5 – 2.0Optimal partitioning into ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) when in its non-ionized state.

Mechanistic Extraction Strategy

The core causality behind this protocol is pH-driven phase partitioning . In a basic or neutral aqueous mixture, the phenolic hydroxyl group may exist partially or fully as a water-soluble phenolate anion. By deliberately acidifying the mixture to pH 2–3, we force the equilibrium toward the neutral, protonated phenol. This drastically increases the molecule's affinity for the organic phase. We select Ethyl Acetate (EtOAc) as the primary extraction solvent because its ester oxygen acts as an excellent hydrogen-bond acceptor for the target's phenolic proton, maximizing the partition coefficient.

Extraction_Workflow Mix Complex Reaction Mixture (Aqueous + Organic Impurities) Acid Acidification (pH 2-3) Add 1M HCl at 0 °C Mix->Acid Protonation of Phenol LLE Liquid-Liquid Extraction Add EtOAc or CH2Cl2 Acid->LLE Partitioning PhaseSep Phase Separation LLE->PhaseSep AqPhase Aqueous Phase (Salts, Polar Impurities) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Protonated Target Compound) PhaseSep->OrgPhase Retain Wash Brine Wash & Dry (Na2SO4 / MgSO4) OrgPhase->Wash Remove residual H2O Concentrate Evaporation (Reduced Pressure, <40 °C) Wash->Concentrate Solvent Removal Purify Flash Chromatography (Hexane/EtOAc Gradient) Concentrate->Purify Crude Extract Pure Pure Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate Purify->Pure Isolation

Fig 1: Mechanistic workflow for the extraction and isolation of the target benzoate derivative.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system. At critical junctures, specific checkpoints are embedded to ensure the chemical integrity of the process before proceeding.

Phase 1: Pre-treatment and Quenching
  • Temperature Control: Transfer the crude reaction mixture to an ice bath and allow it to cool to 0–5 °C.

    • Causality: Quenching is often exothermic. Low temperatures prevent the thermal degradation of the sensitive formyl group.

  • Acidification: Dropwise, add 1M Hydrochloric Acid (HCl) while under continuous magnetic stirring.

  • Validation Checkpoint 1 (pH Verification): Spot the aqueous mixture onto broad-range pH paper. Continue adding HCl until the pH stabilizes strictly between 2.0 and 3.0. Do not over-acidify (pH < 1), as extreme acidity can catalyze unwanted acetal formation if alcoholic solvents are present.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Transfer the acidified mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a volume equal to 50% of the aqueous phase.

  • Agitation: Stopper the funnel, invert, and gently agitate. Vent the stopcock frequently to release pressure buildup.

  • Phase Resolution: Secure the funnel to a ring stand and allow the layers to separate completely. EtOAc will form the top layer.

  • Validation Checkpoint 2 (Emulsion Resolution): If an emulsion forms at the interface, add a small volume of saturated aqueous NaCl (brine) or gently filter the biphasic mixture through a pad of Celite to break the interfacial tension.

  • Iterative Extraction: Drain the lower aqueous layer into an Erlenmeyer flask. Pour the upper organic layer into a separate collection flask. Return the aqueous layer to the funnel and repeat the extraction twice more with fresh EtOAc.

    • Causality: Following the Nernst distribution law, three smaller-volume extractions yield a significantly higher recovery of the target compound than a single large-volume extraction [1].

Phase 3: Washing, Desiccation, and Concentration
  • Brine Wash: Combine all organic extracts in the separatory funnel. Wash once with saturated aqueous NaCl (brine).

    • Causality: Brine creates a high osmotic pressure in the aqueous phase, "salting out" the target compound and drawing dissolved micro-droplets of water out of the EtOAc layer.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) until the solid flows freely like sand upon swirling, indicating all water has been chemically bound. Filter out the drying agent.

  • Validation Checkpoint 3 (TLC Derivatization): Before discarding the aqueous waste, perform Thin Layer Chromatography (TLC) of both the organic and aqueous phases. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A yellow/orange spot in the organic lane confirms the successful capture of the aldehyde-containing target.

  • Concentration: Remove the EtOAc using a rotary evaporator. Maintain the water bath strictly below 40 °C to prevent thermal oxidation of the aldehyde.

Phase 4: Downstream Purification
  • Flash Column Chromatography: Load the crude oily residue onto a silica gel column (Silica Gel 60, 230–400 mesh).

  • Elution: Elute using a gradient solvent system starting from Hexane:EtOAc (9:1) and gradually increasing polarity to (4:1) [1].

  • Isolation: Collect the fractions containing the target compound (monitor via UV at 254 nm and 2,4-DNPH stain). Evaporate the pooled fractions to yield pure Methyl 2-formyl-3-hydroxy-5-methoxybenzoate as a solid or viscous oil.

References

  • Mashiko, T., Nakazato, Y., Katsumura, Y., Kasamatsu, A., Adachi, S., Kamo, S., Matsuzawa, A., & Sugita, K. (2021). "Convergent total synthesis of corallocin A." Organic & Biomolecular Chemistry, 19, 5127-5132.[Link]

  • Angehrn, P., Goetschi, E., Gmuender, H., Hebeisen, P., Link, H., Masciadri, R., & Schmitt-Hoffmann, A. (2011). "A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties." Journal of Medicinal Chemistry, 54(7), 2207-2224.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the technical support guide for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshooting strategies, and the underlying chemical principles to empower you to improve your reaction yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the formylation of phenolic compounds are a frequent challenge. The synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, likely proceeding from Methyl 3-hydroxy-5-methoxybenzoate, typically involves an electrophilic aromatic substitution like the Reimer-Tiemann or Duff reaction. Several factors can contribute to low yields:

  • Inefficient Mixing in Biphasic Reactions: The Reimer-Tiemann reaction is often performed in a two-phase system (aqueous base and organic chloroform).[1][2] Poor mixing limits the interfacial area where the reaction occurs, slowing down the reaction rate and leading to lower yields.[1]

    • Solution: Increase the stirring speed to create a vigorous emulsion. The use of a phase-transfer catalyst (PTC) can also significantly improve the interaction between the two phases.[1]

  • Suboptimal Reaction Temperature: The reaction requires heat to initiate, but excessive temperatures can cause the formation of resinous by-products and tars, which reduces the yield of the desired product.[1]

    • Solution: Maintain a stable temperature, typically in the 60-70°C range.[1] The reaction can be exothermic, so careful monitoring and control are essential.[1]

  • Incorrect Base Concentration: The concentration of the alkali hydroxide is crucial. If it's too low, the deprotonation of both the phenol and chloroform (to generate dichlorocarbene) will be inefficient.[3] If it's too high, it can promote side reactions.

    • Solution: Optimize the base concentration. A 10-40% aqueous solution of NaOH or KOH is often recommended.[1] Some studies suggest that using potassium hydroxide may lead to better yields than sodium hydroxide.[3]

  • Choice of Formylation Method: While the Reimer-Tiemann reaction is common, it is often associated with moderate yields.[4] Other methods might be more suitable for your specific substrate.

    • Solution: Consider alternative ortho-formylation methods. The Duff reaction, using hexamine, is an option, although it can also be inefficient.[5][6][7] A more modern and often higher-yielding method involves the use of paraformaldehyde with magnesium dichloride and triethylamine, which shows excellent regioselectivity for the ortho position.[4][8][9]

Question 2: I'm observing multiple products in my crude reaction mixture by TLC/NMR. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common issue, especially with formylation reactions on activated aromatic rings.

  • Isomeric Products: The primary side products are often isomers. In the Reimer-Tiemann reaction, while ortho-formylation is generally favored, some para-formylation can occur.[10]

    • Solution: The ortho-selectivity is influenced by the interaction between the phenoxide and the electrophile.[2] Using phase-transfer catalysts or cyclodextrins has been reported to influence the ortho/para ratio.[11] The magnesium dichloride/paraformaldehyde method mentioned earlier offers high ortho-selectivity.[9]

  • Polymeric/Tarry By-products: At elevated temperatures or with prolonged reaction times, phenolic compounds can polymerize, leading to the formation of intractable tars.[1]

    • Solution: Maintain strict temperature control (60-70°C).[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid product degradation.[1]

  • Cyclohexadienones: In some cases, abnormal Reimer-Tiemann products like dichloromethyl-substituted cyclohexadienones can form.[12]

    • Solution: Careful control of reaction conditions is key. These by-products are more common with sterically hindered phenols.

Question 3: The purification of the final product is difficult. What is the recommended procedure?

Answer: The purification of salicylaldehyde derivatives can be challenging due to the presence of unreacted starting material, isomeric by-products, and tarry residues.

  • Initial Workup:

    • After the reaction is complete, the excess chloroform should be removed by distillation.[13]

    • The remaining aqueous mixture should be cooled and carefully acidified with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 4-5.[1] This step protonates the phenoxide to give the final product.

    • The product is then extracted into a suitable organic solvent, such as ethyl acetate or diethyl ether.[1][13]

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.[1] A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used.[14]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (like diisopropyl ether or an ethanol/water mixture) can be an effective final purification step.[14]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formylation of Methyl 3-hydroxy-5-methoxybenzoate?

A1: The most probable method is the Reimer-Tiemann reaction. The mechanism involves the following key steps:[2][3][13]

  • Dichlorocarbene Generation: A strong base (hydroxide) deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃). This anion then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[2][13]

  • Phenoxide Formation: The base also deprotonates the hydroxyl group of the starting material, Methyl 3-hydroxy-5-methoxybenzoate, to form a more nucleophilic phenoxide ion.[2][13]

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. The attack occurs preferentially at the ortho position (C2) due to the directing effect of the hydroxyl group.[2]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base, and upon acidic workup, forms the final aldehyde product.[2][13]

Reaction Mechanism: Reimer-Tiemann Reaction

Reimer_Tiemann Reimer-Tiemann Mechanism cluster_carbene Carbene Generation cluster_phenol Phenol Activation & Attack CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (-CCl₃) CHCl3->CCl3_anion + OH⁻ - H₂O Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene - Cl⁻ Intermediate Dichloromethyl Intermediate Phenol Methyl 3-hydroxy- 5-methoxybenzoate Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ - H₂O Phenoxide->Intermediate + :CCl₂ Product Final Aldehyde (after hydrolysis) Intermediate->Product 1. Hydrolysis 2. H⁺ Workup

Caption: Key steps in the Reimer-Tiemann formylation reaction.

Q2: Which reaction conditions are critical for maximizing the yield?

A2: To maximize the yield, careful control over several parameters is essential.

ParameterRecommended Range/ConditionRationale
Temperature 60-70°CBalances reaction rate with minimizing the formation of polymeric by-products.[1]
Base 10-40% aq. NaOH or KOHSufficient concentration for deprotonation without promoting excessive side reactions.[1]
Stirring VigorousCrucial for biphasic reactions to maximize the interfacial area for reaction.[1]
Reaction Time Monitor by TLCPrevents product degradation and by-product formation from prolonged reaction times.[1]
Reagent Purity Use purified starting materialsImpurities can catalyze polymerization and other side reactions.[1]
Q3: Can I use other formylation methods?

A3: Yes, several other formylation methods exist, each with its own advantages and disadvantages.

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid).[5][6] It is ortho-selective but often suffers from low yields.[7][15]

  • Magnesium Chloride-Mediated Formylation: This method uses paraformaldehyde as the formyl source, with MgCl₂ and a base like triethylamine. It is known for high yields and excellent ortho-selectivity, making it a strong alternative to the Reimer-Tiemann reaction.[4][8][9]

  • Directed ortho-Lithiation: This is a powerful two-step method where the hydroxyl group is first protected (e.g., as a carbamate), followed by ortho-lithiation and reaction with a formylating agent. This approach offers high yields and regioselectivity but involves more steps.[16]

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product Check_Temp Is Temperature Stable (60-70°C)? Start->Check_Temp Check_Method Consider Alternative Formylation Method Start->Check_Method Check_Mixing Is Stirring Vigorous? Check_Temp->Check_Mixing Yes Action_Temp Implement Precise Temperature Control Check_Temp->Action_Temp No Check_Purity Are Reagents Pure? Check_Mixing->Check_Purity Yes Action_Mixing Increase Stir Speed Add Phase-Transfer Catalyst Check_Mixing->Action_Mixing No Action_Purity Purify Starting Materials Check_Purity->Action_Purity No Success Improved Yield & Purity Check_Purity->Success Yes Action_Temp->Check_Mixing Action_Mixing->Check_Purity Action_Purity->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Reimer-Tiemann Formylation

This protocol is a general guideline. Molar equivalents and volumes should be calculated based on the specific starting material.

Materials:

  • Methyl 3-hydroxy-5-methoxybenzoate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the starting phenol (1.0 eq) in a 20-40% aqueous solution of NaOH (4.0-5.0 eq).[1]

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.[1]

  • Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise through the dropping funnel over a period of about 1 hour. Maintain the temperature at 65-70°C. The reaction is exothermic and may require occasional cooling to prevent a runaway reaction.[13]

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess chloroform by distillation under reduced pressure.[13]

    • Carefully acidify the aqueous residue with dilute HCl until the pH is ~4-5.[1]

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Technical Support Center: Optimizing the Reimer-Tiemann Reaction. Benchchem.
  • Reimer Tiemann Reaction Mechanism. GeeksforGeeks. (2025).
  • Neumann, R., & Sasson, Y. Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Weizmann Institute of Science.
  • Reimer-Tiemann aldehyde synthesis process. Google Patents. (US4324922A).
  • The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity. Benchchem.
  • 3-Bromo-2-hydroxybenzaldehyde. Organic Syntheses Procedure.
  • The Reimer-Tiemann Reaction. Scribd. Available from: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. (2012).
  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. PMC. Available from: [Link]

  • Duff Reaction. SynArchive. Available from: [Link]

  • Reimer-Tiemann Formylation. SynArchive. Available from: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Available from: [Link]

  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available from: [Link]

  • The Reimer–Tiemann Reaction. University of Groningen research portal. Available from: [Link]

  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Benchchem.
  • The Duff Reaction: Researching A Modification. The ScholarShip. Available from: [Link]

  • Synthesis of substituted salicylaldehyde derivatives. Google Patents. (WO2012040454A2).
  • Common side reactions in the synthesis of 4-Methoxy-3-methylbenzaldehyde. Benchchem.
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. (1999).
  • Synthesis of methyl 5-formyl-2-methoxybenzoate. PrepChem.com. Available from: [Link]

  • Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Organic Chemistry Portal. (2006). Available from: [Link]

  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. (2019). Available from: [Link]

Sources

Optimization

Troubleshooting side reactions in Methyl 2-formyl-3-hydroxy-5-methoxybenzoate synthesis

Technical Support Center: Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Welcome to the technical support center for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges, particularly the side reactions encountered during the formylation of Methyl 3-hydroxy-5-methoxybenzoate, in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, and what are its primary challenges?

The most common and direct method for synthesizing Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is the ortho-formylation of its precursor, Methyl 3-hydroxy-5-methoxybenzoate. The Reimer-Tiemann reaction is frequently employed for this transformation.[1][2][3] This reaction involves treating the phenolic substrate with chloroform (CHCl₃) in a strong alkaline solution, typically aqueous sodium or potassium hydroxide.

The core of the reaction is the in situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient species, which acts as the electrophile.[1][2][4] The hydroxide base deprotonates the phenol to form a phenoxide, which is significantly more electron-rich and nucleophilic than the neutral phenol. This enhanced nucleophilicity drives the attack on the dichlorocarbene.[2]

The primary challenges associated with this synthesis are:

  • Regioselectivity: The hydroxyl and methoxy groups are activating and direct the electrophilic attack to the ortho and para positions. The target molecule requires formylation at the C2 position, but formylation can also occur at the C4 and C6 positions, leading to a mixture of isomers.

  • Side Product Formation: Under the harsh reaction conditions (strong base, heat), several "abnormal" side products can form, including dichloromethyl-substituted cyclohexadienones.[5][6]

  • Low Yields: The reaction is notorious for often providing modest yields due to substrate or product degradation, resin formation, and the formation of multiple byproducts.[4]

  • Ester Hydrolysis: The strongly basic conditions can saponify the methyl ester group, leading to the corresponding carboxylate, which complicates purification.

Troubleshooting Guide: Side Reactions & Optimization

Q2: My reaction resulted in a low yield of the desired product. What are the likely causes and how can I improve it?

Low yield is the most frequently reported issue. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

  • Cause 1: Inefficient Dichlorocarbene Generation or Reaction The Reimer-Tiemann reaction is often biphasic (aqueous NaOH and organic chloroform), which can limit the interaction between reactants.[2][3]

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is stirred at a high rate to create an emulsion, maximizing the interfacial area between the aqueous and organic phases.

      • Phase-Transfer Catalysis: Introduce a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC helps transport the hydroxide ion into the organic phase and the phenoxide into the organic phase, accelerating the reaction.

      • Solvent Choice: Using a solvent like 1,4-dioxane can help homogenize the reaction mixture.[2]

  • Cause 2: Substrate or Product Decomposition The combination of strong base and heat can lead to the degradation of the electron-rich aromatic ring or the aldehyde product, potentially forming phenol-formaldehyde type resins.[7]

    • Solution:

      • Temperature Control: While heating is needed to initiate the reaction, it can be highly exothermic once started.[2] Begin at a moderate temperature (e.g., 50-60°C) and maintain careful control. Avoid excessive heating or prolonged reaction times.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can occur at high pH and temperature.

  • Cause 3: Incomplete Hydrolysis of the Dichloromethyl Intermediate The reaction proceeds through a dichloromethyl-substituted intermediate which must be hydrolyzed to the final aldehyde.[2]

    • Solution: Ensure the reaction is allowed to proceed for a sufficient time after the initial electrophilic attack for the hydrolysis step to complete. A slightly higher temperature during the latter phase of the reaction can facilitate this, but must be balanced against the risk of degradation.

Q3: I have a mixture of isomers, including the para-formylated product. How can I improve the regioselectivity for the desired ortho-isomer?

Achieving high ortho-selectivity is key to a successful synthesis. The Reimer-Tiemann reaction inherently favors the ortho product, a selectivity often attributed to the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[8] However, the formation of the para isomer is a common side reaction.[3][4]

  • Mechanism of Selectivity: The preference for ortho-formylation is thought to arise from a complex formed between the sodium phenoxide and the dichlorocarbene, which positions the carbene for attack at the adjacent ortho position.

  • Strategies to Enhance Ortho-Selectivity:

    • Choice of Base: The nature of the alkali metal cation can influence the ortho/para ratio. Using potassium hydroxide (KOH) may sometimes offer different selectivity compared to sodium hydroxide (NaOH) due to differences in ion-pairing and chelation.

    • Steric Hindrance: While not applicable for modifying this specific reaction, it's a general principle that bulky substituents ortho to the hydroxyl group would force para-formylation. Conversely, the absence of significant steric hindrance at the C2 and C6 positions in the starting material makes isomeric mixtures likely.

    • Alternative Ortho-Formylation Methods: If the Reimer-Tiemann reaction fails to provide the desired selectivity, consider alternative methods known for high ortho-selectivity:

      • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol or acetic acid) and typically shows a strong preference for ortho-formylation.[8][9]

      • Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[8][10] It involves the chelation of the phenol with MgCl₂ to direct the electrophile.

Q4: I've observed an unexpected byproduct that isn't an isomer. What could it be, and how do I prevent its formation?

Beyond isomeric byproducts, the Reimer-Tiemann reaction is known for producing "abnormal" products.

  • Potential Byproduct 1: Dichloromethyl-substituted Cyclohexadienone When the ortho or para positions are substituted, attack by dichlorocarbene can lead to the formation of a dienone intermediate that may not aromatize, yielding a substituted cyclohexadienone.[5][6] This is a known abnormal Reimer-Tiemann product.

    • Identification: These compounds can be identified by the loss of aromaticity, which is clearly visible in ¹H NMR spectroscopy (presence of aliphatic and vinylic protons in the 5-7 ppm range).

    • Prevention: Optimizing for milder conditions (lower temperature, shorter reaction time) can disfavor the formation of these kinetically controlled byproducts.

  • Potential Byproduct 2: Saponified Carboxylic Acid The methyl ester is susceptible to hydrolysis under the strongly basic reaction conditions. This results in the formation of 2-formyl-3-hydroxy-5-methoxybenzoic acid.

    • Identification: This acidic byproduct will have different solubility properties. During an aqueous workup, it will remain in the aqueous basic layer and will only precipitate upon acidification.

    • Prevention & Mitigation:

      • Use the minimum effective amount of base and avoid prolonged reaction times at high temperatures.

      • During workup, first extract the desired ester product with an organic solvent from the basic aqueous phase. Then, acidify the aqueous phase to a low pH (e.g., pH 2-3) and perform a second extraction to isolate the carboxylic acid byproduct, confirming its presence.

Data Summary & Troubleshooting Logic

The following table summarizes the common issues and the recommended strategic responses.

Problem Observed Probable Cause(s) Suggested Solution(s) Key Parameters to Control
Low Overall Yield Inefficient biphasic reaction; Substrate/product degradation; Incomplete hydrolysis.Add phase-transfer catalyst; Ensure vigorous stirring; Optimize temperature and reaction time; Ensure reaction goes to completion.Temperature, Stirring Rate, Reaction Time
Poor Regioselectivity Competing ortho and para attack by dichlorocarbene.Modify base (KOH vs. NaOH); Consider alternative ortho-selective methods (Duff, MgCl₂/paraformaldehyde).[8]Choice of Reagents, Reaction Type
Formation of Cyclohexadienone "Abnormal" Reimer-Tiemann pathway favored.[5]Use milder reaction conditions (lower temperature, shorter reaction time).Temperature, Reaction Time
Presence of Acidic Byproduct Hydrolysis (saponification) of the methyl ester group.Use minimal effective concentration of base; Modify workup to separate ester and acid.Base Concentration, Workup pH
Formation of Resin/Tar Polymerization of phenol and/or aldehyde.[7]Lower reaction temperature; Conduct under an inert atmosphere.Temperature, Atmosphere
Visualizing Reaction Pathways

The following diagram illustrates the primary mechanism of the Reimer-Tiemann reaction and the divergence to the desired ortho product and the common para side product.

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_reaction Step 2: Electrophilic Attack CHCl3 CHCl₃ Carbanion ¯:CCl₃ CHCl3->Carbanion + OH¯ Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl¯ Carbene_ref :CCl₂ Phenol Substrate (Methyl 3-hydroxy- 5-methoxybenzoate) Phenoxide Phenoxide Anion Phenol->Phenoxide + OH¯ Ortho_Intermediate Ortho Adduct Phenoxide->Ortho_Intermediate Ortho Attack Para_Intermediate Para Adduct Phenoxide->Para_Intermediate Para Attack Ortho_Product Desired Product (2-formyl) Ortho_Intermediate->Ortho_Product Hydrolysis Para_Product Side Product (4-formyl) Para_Intermediate->Para_Product Hydrolysis Troubleshooting_Workflow Start Analysis of Crude Product Problem What is the main issue? Start->Problem LowYield Low Yield Problem->LowYield Yield < 50% Impure Impure Product Problem->Impure Multiple Spots on TLC Cause_Yield Potential Cause? LowYield->Cause_Yield Impurity_ID Identify Impurity (NMR, LC-MS) Impure->Impurity_ID Sol_PTC Add Phase-Transfer Catalyst Increase Stirring Rate Cause_Yield->Sol_PTC Biphasic Sluggishness Sol_Temp Optimize Temperature Profile (e.g., 60°C for 4h) Cause_Yield->Sol_Temp Degradation/Tar Isomer Isomeric Mixture Impurity_ID->Isomer Para-isomer detected Other Other Byproducts Impurity_ID->Other Non-isomeric byproduct Sol_Isomer Consider Alternative Ortho-Formylation Method (e.g., Duff Reaction) Isomer->Sol_Isomer Sol_Acid Modify Workup: Separate Acidic Byproduct Other->Sol_Acid Acidic Impurity Sol_Abnormal Use Milder Conditions: Lower Temperature Other->Sol_Abnormal Neutral Impurity (e.g., Dienone)

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Standard Reimer-Tiemann Formylation

Safety Warning: Chloroform is a suspected carcinogen and is toxic. Sodium hydroxide is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq).

  • Reagent Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide (approx. 8-10 eq) and chloroform (4-5 eq). For improved performance, a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) can be added at this stage.

  • Reaction Execution: With vigorous stirring, heat the mixture to 60-65°C. The reaction is often exothermic, and the temperature should be carefully monitored and controlled. Maintain at this temperature for 4-6 hours.

  • Workup - Part 1 (Removal of Chloroform): Cool the reaction mixture to room temperature. Set up for simple distillation to carefully remove the excess chloroform.

  • Workup - Part 2 (Isolation): Cool the remaining aqueous slurry in an ice bath and slowly acidify with cold, dilute hydrochloric acid (e.g., 6M HCl) to pH ~5-6. Be cautious as this is an exothermic neutralization.

  • Extraction: Extract the acidified mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid or oil that can be purified by column chromatography on silica gel or by recrystallization.

References

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reimer-Tiemann Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Sykulski, J., & Kulis, E. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2033. Retrieved from [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Online Organic Chemistry Tutor. (2025). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 173.
  • Merugu, R., & Rajanna, K. C. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Applicable Chemistry, 4(2), 529-537.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Comoy, C., et al. (2012). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Google Patents. (2019). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • JScholar Publisher. (2025). Anatomy of a Discovery – Cuprous Bromide/Methyl Formate Catalysed Methoxylation of Bromoaromatics. Retrieved from [Link]

  • Wang, X., et al. (2007).
  • Google Patents. (2011). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Benchchem. (n.d.). Troubleshooting Guide for the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Organic Syntheses. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for the Crystallization of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the technical support center for the crystallization of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for the successful crystallization of this compound. As Senior Application Scientists, we have synthesized key technical information with field-proven insights to help you navigate the challenges of this specific crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate that influence solvent selection?

A1: The structure of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate includes several functional groups that dictate its solubility and crystallization behavior: a polar hydroxyl group (-OH) capable of hydrogen bonding, a moderately polar aldehyde (-CHO) and ester (-COOCH₃) group, a methoxy group (-OCH₃), and an aromatic benzene ring. The interplay of these groups suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.

Q2: Why is my compound "oiling out" instead of forming crystals?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point, or if the rate of cooling is too rapid. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[1] To resolve this, you can try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent to modulate the solubility.[1]

Q3: I'm not getting any crystals to form. What should I do?

A3: A failure to crystallize can be due to several factors. The most common is that the solution is not sufficiently supersaturated, meaning too much solvent was used.[1] You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of your compound, or by slowly evaporating some of the solvent. If these methods fail, you may need to reconsider your choice of solvent.[1]

Q4: Are there any known successful crystallization solvents for compounds similar to Methyl 2-formyl-3-hydroxy-5-methoxybenzoate?

A4: Yes, for a positional isomer, Methyl 5-formyl-2-methoxybenzoate, recrystallization from diisopropyl ether has been reported to yield colorless crystals.[2] Additionally, a patent for related phenol derivatives suggests that good solvents can include ethanol, isopropanol, acetone, 1,4-dioxane, acetonitrile, and diisopropyl ether, with water or n-heptane used as anti-solvents.[3] These provide an excellent starting point for your solvent screening experiments.

Solvent Selection Guide

The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4] The selection process is a balance of matching solvent polarity with that of the solute and considering physical properties like boiling point.

Theoretical Considerations
  • Polarity and Intermolecular Forces : Given the hydrogen bonding capability and moderate polarity of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) are good candidates.[4] Nonpolar solvents are less likely to be effective on their own but can be excellent anti-solvents.

  • Boiling Point : A solvent with a boiling point between 60-100 °C is often ideal.[4] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while those with very high boiling points can be difficult to remove from the final crystals.[4]

  • Solvent Mixtures : For fine-tuning solubility, a binary solvent system is often employed. This typically consists of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is much less soluble.

Recommended Solvents for Initial Screening

The following table provides a list of recommended solvents for an initial screening, based on the principles above and data from related compounds.

SolventClassBoiling Point (°C)Rationale for Use
EthanolPolar Protic78Good for dissolving polar compounds with hydrogen bonding capabilities.[4]
IsopropanolPolar Protic82Similar to ethanol, a good starting point.[3]
AcetonePolar Aprotic56A versatile solvent for moderately polar compounds.[4]
Ethyl AcetatePolar Aprotic77Often a good choice for compounds with ester functionalities.
Diisopropyl EtherPolar Aprotic68Proven effective for a positional isomer.[2]
AcetonitrilePolar Aprotic82A polar aprotic option suggested for similar phenol derivatives.[3]
TolueneNonpolar111Can be considered, though its high boiling point is a drawback.[4]
n-HeptaneNonpolar98A potential anti-solvent to be used with a more polar "good" solvent.[3]
WaterPolar Protic100Likely to be a poor solvent on its own but an excellent anti-solvent with alcohols or acetone.[3][4]
Solvent Selection Workflow

The following diagram illustrates a systematic approach to solvent selection for crystallization.

SolventSelection cluster_screening Initial Solvent Screening cluster_evaluation Evaluation cluster_mixed_solvent Mixed Solvent System Start Select 4-6 solvents from recommended list Test_Solubility Test solubility of a small amount of compound in each solvent (hot and cold) Start->Test_Solubility Good_Candidate Good Candidate? (High solubility hot, low solubility cold) Test_Solubility->Good_Candidate Optimize Optimize Crystallization (Cooling rate, concentration) Good_Candidate->Optimize Yes Mixed_System Consider Mixed Solvent System Good_Candidate->Mixed_System No Select_Pair Select a 'good' solvent and a miscible 'anti-solvent' Mixed_System->Select_Pair Test_Ratios Experiment with different solvent ratios Select_Pair->Test_Ratios Test_Ratios->Good_Candidate Troubleshooting Start Crystallization Attempt Result Observe Outcome Start->Result Outcome What is the result? Result->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals No Solid OilingOut Compound Oiled Out Outcome->OilingOut Liquid Formed PoorYield Low Yield or Fine Powder Outcome->PoorYield Solid Formed Success Good Crystals! Outcome->Success Success CheckSaturation Is solution supersaturated? NoCrystals->CheckSaturation CheckCooling Was cooling too fast? OilingOut->CheckCooling CheckSolventVol Was too much solvent used? PoorYield->CheckSolventVol AddSeed Scratch flask or add seed crystal CheckSaturation->AddSeed Yes Evaporate Evaporate some solvent CheckSaturation->Evaporate No AddSeed->Result Evaporate->Result SlowCooling Reheat, cool slowly CheckCooling->SlowCooling Yes AddSolvent Reheat, add more 'good' solvent CheckCooling->AddSolvent No SlowCooling->Result AddSolvent->Result ConcentrateML Concentrate mother liquor CheckSolventVol->ConcentrateML Yes UseLessSolvent Use less solvent in next attempt CheckSolventVol->UseLessSolvent No ConcentrateML->Result UseLessSolvent->Result

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the poor aqueous solubility of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the poor aqueous solubility of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5).

Here, we bypass generic advice and dissect the specific physicochemical barriers of this molecule, providing field-proven, self-validating protocols to achieve stable aqueous solutions for both in vitro and in vivo applications.

Chemical Profiling & The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular architecture of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. This compound is notoriously difficult to dissolve in aqueous media due to three compounding factors:

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) at position 3 and the formyl (-CHO) at position 2 allows for strong intramolecular hydrogen bonding. This internalizes the molecule's polarity, hiding its hydrogen-bond donors/acceptors from surrounding water molecules.

  • High Lipophilicity: The aromatic ring, combined with the methyl ester and methoxy groups, creates a highly hydrophobic surface area.

  • Crystal Lattice Energy: The planar aromatic structure allows for tight pi-pi stacking in its solid state, requiring significant energy to break the crystal lattice during dissolution.

Because over 40% of new chemical entities share similar hydrophobic traits, overcoming these barriers requires targeted formulation strategies rather than brute-force solvent addition[1].

Troubleshooting Guide & FAQs

Q1: Why does my compound immediately crash out of solution when I dilute my DMSO stock into PBS? A1: This is a classic case of solvent-shift nucleation . DMSO is an excellent solvent because it disrupts the intramolecular H-bonds and solvates the hydrophobic ring. However, when you dilute this stock into PBS, the local dielectric constant of the medium drops rapidly. The compound's affinity for itself (driven by hydrophobic collapse and the rapid restoration of intramolecular H-bonds) vastly exceeds its affinity for water. This causes rapid supersaturation, nucleation, and visible precipitation. Solution: You must encapsulate the hydrophobic regions before or during aqueous dilution using micellar surfactants or inclusion complexes.

Q2: Can I just increase the pH to deprotonate the phenol group and make it water-soluble? A2: Proceed with extreme caution. While raising the pH above the pKa of the phenol group (typically pH > 8.5) will generate a water-soluble phenoxide anion, your molecule contains a methyl ester and a formyl group . Both functional groups are highly susceptible to base-catalyzed hydrolysis at elevated pH. You may successfully dissolve the compound, but you will likely degrade it into 2-formyl-3-hydroxy-5-methoxybenzoic acid. Solution: Maintain the pH between 6.5 and 7.4 to preserve covalent integrity and rely on physical solubilization techniques instead.

Q3: What is the most effective method for in vivo dosing without causing solvent toxicity? A3: For in vivo applications where high concentrations of DMSO or Tween-80 are toxic, Cyclodextrin Inclusion Complexation is the gold standard[2]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly encapsulates the aromatic ring of your compound, while its hydrophilic exterior ensures high aqueous solubility[3]. This method improves bioavailability without altering the drug's chemical structure[4].

Solubilization Decision Pathway

Mechanistic_Pathway Start Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate InVitro In Vitro Assays Start->InVitro High solvent tolerance InVivo In Vivo Dosing Start->InVivo Strict toxicity limits Cosolvent Cosolvent System (DMSO/Tween/PBS) InVitro->Cosolvent Rapid screening Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Low toxicity Liposome Lipid Nanoparticles InVivo->Liposome Sustained release

Decision tree for selecting the appropriate solubility enhancement technique based on application.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cosolvent-Micellar Solubilization (For In Vitro Assays)

This method uses a carefully balanced ternary system to prevent solvent-shift nucleation.

Materials: DMSO, Kolliphor® EL (or Tween 80), 1X PBS (pH 7.4). Workflow:

  • Primary Solubilization: Dissolve 10 mg of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate in 0.5 mL of 100% DMSO to create a 20 mg/mL clear stock.

  • Surfactant Coating: Add 1.0 mL of Kolliphor® EL directly to the DMSO stock. Vortex vigorously for 2 minutes. Causality: The surfactant coats the solvated molecules before they encounter water, forming pre-micellar structures.

  • Aqueous Phase Addition: Dropwise, add 8.5 mL of 1X PBS while continuously vortexing or sonicating.

  • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A successful micellar solution will show a uniform particle size distribution of <15 nm. If you see a peak at >100 nm, precipitation has occurred, and the surfactant ratio must be increased.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol relies on the thermodynamic drive of the hydrophobic drug to enter the cyclodextrin cavity, displacing high-energy water molecules[2].

Protocol_Workflow Step1 1. Prepare 20% w/v HP-β-CD Step2 2. Add Excess Compound Step1->Step2 Step3 3. Sonicate & Stir (24h, 25°C) Step2->Step3 Step4 4. Filter (0.22 µm) Remove Precipitate Step3->Step4 Step5 5. Validate via HPLC/UV-Vis Step4->Step5

Step-by-step workflow for generating and validating a cyclodextrin inclusion complex.

Workflow:

  • Excipient Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of distilled water (20% w/v).

  • Drug Addition: Add 50 mg of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (an excess amount) to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension for 30 minutes, then place it on a magnetic stirrer at 25°C for 24 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the drug to partition into the hydrophobic cavities.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Step: Construct a Phase-Solubility Diagram. Dilute the filtrate and measure the concentration via HPLC. If the complexation is successful, plotting drug concentration versus cyclodextrin concentration will yield an AL​ -type linear curve, confirming a 1:1 stoichiometric inclusion complex.

Quantitative Data Presentation

The table below summarizes the expected solubility gains using different formulation strategies. Note: Baseline solubility in pure water is estimated at <0.01 mg/mL.

Formulation StrategyCompositionSolubilization MechanismExpected SolubilityApplication Suitability
Aqueous Baseline 100% Water / PBSN/A< 0.01 mg/mLNone
Simple Cosolvent 10% DMSO / 90% PBSDielectric constant reduction~0.10 mg/mLIn vitro (High risk of precipitation)
Micellar System 5% DMSO / 10% Tween 80 / 85% PBSHydrophobic core encapsulation~1.50 mg/mLIn vitro / Cell Culture
pH Adjustment pH 10.0 Carbonate BufferPhenol deprotonation (Ionization)~2.00 mg/mLNot Recommended (Ester hydrolysis risk)
Inclusion Complex 20% w/v HP-β-CD in WaterHost-guest cavity encapsulation~5.00 mg/mLIn vivo dosing (IV, IP, PO)

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics. Available at:[Link]

  • Jambhekar, S. S., & Breen, P. (2016). "Cyclodextrins in enteric delivery systems." Open Access Journals / Research & Reviews. Available at:[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. Available at:[Link]

  • Haimhoffer, Á., et al. (2019). "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers." Scientia Pharmaceutica. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5).

This highly functionalized aromatic compound presents unique chromatographic challenges. The presence of a phenolic hydroxyl group, an aldehyde, an ester, and a methoxy ether creates competing interactions with the stationary phase. Without optimization, these functional groups cause severe streaking, poor recovery, and on-column degradation. This guide provides the causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard silica gel, even when the TLC Rf​ is optimized to 0.3? A: Streaking (or tailing) is a direct result of chemisorption. The phenolic hydroxyl group at the C3 position acts as a strong hydrogen bond donor, interacting non-uniformly with the acidic silanol groups ( Si-OH ) on the silica gel surface[1]. Furthermore, the ortho-relationship between the hydroxyl and the C2-formyl group creates a dynamic intramolecular hydrogen bond. When the mobile phase disrupts this bond, the phenol drags across the stationary phase.

  • The Fix: Add an acidic modifier (e.g., 0.5% - 1.0% glacial acetic acid or formic acid) to your mobile phase. The acid protonates the silanol sites and suppresses the ionization of the phenol, outcompeting the compound for hydrogen-bonding sites and sharpening the elution band[1].

Q2: I am observing multiple spots in my eluted fractions, but my crude NMR showed only one pure product. What is causing this degradation? A: Aldehydes are highly electrophilic and sensitive to the acidic environment of standard, unmodified silica gel[2]. If you are using alcoholic co-solvents (like methanol or ethanol) to increase mobile phase polarity, the silica acts as an acid catalyst, driving the formation of a hemiacetal or acetal at the C2-formyl position. Prolonged residence time can also lead to air oxidation of the aldehyde.

  • The Fix: Strictly avoid methanol in your solvent system; rely on a Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate gradient[3]. Increase your flow rate to minimize column residence time, ensuring the compound is eluted rapidly[4].

Q3: Should I use wet loading or dry loading for this specific compound? A: Dry loading is strictly recommended. Methyl 2-formyl-3-hydroxy-5-methoxybenzoate has moderate polarity. If you wet-load it using a polar solvent (like DCM or EtOAc) to ensure solubility, the strong solvent plug will drag the compound down the column prematurely, causing massive band broadening and co-elution with impurities[4]. By pre-adsorbing the sample onto silica, you eliminate the solvent effect, allowing the compound to partition purely based on the mobile phase gradient[3].

Part 2: Visualizing the Optimization Logic

Troubleshooting Start Analyze Compound (Phenol + Aldehyde) TLC TLC Screening (Target Rf 0.2-0.3) Start->TLC StreakCheck Streaking Observed? TLC->StreakCheck Modifier Add 1% AcOH or Formic Acid StreakCheck->Modifier Yes Load Dry Loading (Silica/Celite) StreakCheck->Load No Modifier->Load Elute Elution Gradient (Hexane/EtOAc) Load->Elute Fractions UV Detection (254 nm / 280 nm) Elute->Fractions

Workflow for optimizing column chromatography of phenolic aldehydes.

Part 3: Quantitative Data & Parameters

To ensure reproducibility, configure your flash chromatography system according to the following empirically validated parameters:

ParameterRecommended ValueCausality / Rationale
Target TLC Rf​ 0.20 - 0.30Balances resolution and elution time; minimizes band broadening while keeping solvent volumes low[3].
Silica:Sample Ratio 40:1 to 50:1 (w/w)High functionalization requires sufficient theoretical plates to prevent column overloading and co-elution[1].
Acidic Modifier 0.5% - 1.0% Acetic AcidSuppresses phenol ionization and silanol interactions, drastically reducing tailing[1].
Flow Rate (Flash) 1.5 - 2.0 inches/minReduces residence time on acidic silica, preventing aldehyde degradation or oxidation[4].
UV Detection 254 nm & 280 nmCaptures the aromatic core (254 nm) and the conjugated formyl/ester chromophores (~280 nm) for accurate fraction pooling.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Solvent System Validation (TLC)
  • Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 3:1 v/v) containing 1% glacial acetic acid.

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate and visualize under UV light (254 nm).

  • Validation Check: The target spot must have an Rf​ of 0.20–0.30 and exhibit a round, tight shape[3]. If a "comet tail" is observed, increase the acetic acid concentration to 1.5%[1].

Step 2: Dry Loading Preparation
  • Dissolve the crude mixture in a minimum volume of a volatile, non-alcoholic solvent (e.g., Acetone or Dichloromethane).

  • Add dry silica gel to the flask (approximately 2-3 times the mass of the crude compound).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator until the silica is completely dry[3].

  • Validation Check: The silica must be a free-flowing powder that does not clump or stick to the flask walls. Clumping indicates residual solvent, which will ruin the chromatography band.

Step 3: Column Packing and Equilibration
  • Slurry-pack the flash column using the starting mobile phase (e.g., 90:10 Hexane/EtOAc with 1% AcOH)[4].

  • Flush the column with 2-3 column volumes (CV) of the solvent to settle the silica bed.

  • Carefully pour the dry-loaded silica onto the top of the column bed. Add a 1 cm protective layer of clean sand on top.

  • Validation Check: Ensure the sand and silica bed interface is perfectly horizontal. An uneven bed will cause the bands to elute diagonally, destroying resolution.

Step 4: Gradient Elution & Fraction Collection
  • Apply compressed air or nitrogen to maintain a steady flow rate (approx. 2 inches per minute drop rate).

  • Begin elution with the starting solvent, gradually increasing the Ethyl Acetate concentration by 5% every 2 CVs until the target compound elutes.

  • Collect fractions in uniform volumes (e.g., 15-20 mL for a 50g column).

  • Validation Check: Monitor the fractions using a multi-wavelength UV detector (254 nm and 280 nm). The target compound should elute as a sharp, symmetrical peak[4].

Step 5: Fraction Analysis and Pooling
  • Perform TLC on every third fraction across the peak to confirm purity.

  • Pool the pure fractions and evaporate under reduced pressure at a water bath temperature of ≤40∘C to prevent thermal degradation of the aldehyde.

Part 5: Mechanistic Pathway of Stationary Phase Interactions

Understanding the chemical interactions inside the column is critical for troubleshooting. The diagram below illustrates why standard silica fails and why acid-modified silica succeeds for this specific molecule.

Pathway cluster_0 Standard Silica (No Modifier) cluster_1 Acid-Modified Silica (1% AcOH) Compound Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate Silanol Silanol Interaction (H-Bonding) Compound->Silanol Unoptimized Protonation Suppressed Ionization Compound->Protonation Optimized Tailing Severe Tailing / Low Recovery Silanol->Tailing Elution Sharp Band / High Recovery Protonation->Elution

Mechanistic pathways of compound-stationary phase interactions during chromatography.

References

  • Phenomenex. Flash Chromatography: Principles & Applications - Phenomenex.2

  • Microbe Notes. Flash Chromatography: Principle, Parts, Steps, Examples, Uses.4

  • Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation.1

  • Sorbent Technologies, Inc. Flash Chromatography Basics.3

Sources

Optimization

Technical Support Center: Optimizing Esterification Workflows for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely working with Methyl 2-formyl-3-hydroxy-5-methoxybenzoate as an advanced intermediate for complex natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely working with Methyl 2-formyl-3-hydroxy-5-methoxybenzoate as an advanced intermediate for complex natural products or active pharmaceutical ingredients (APIs).

Esterification of this specific molecule—whether you are attempting to O-acylate the sterically hindered 3-hydroxyl group or synthesize the methyl ester from its carboxylic acid precursor—presents unique kinetic bottlenecks. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to drastically reduce your reaction times.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does the O-acylation of the 3-hydroxyl group stall at <30% conversion even after 24 hours with excess anhydride?

A: The primary culprit is the intramolecular hydrogen bond . The 3-hydroxyl group acts as a strong hydrogen bond donor to the oxygen of the adjacent 2-formyl group, forming a highly stable, six-membered chelation ring[1]. This drastically reduces the nucleophilicity of the phenolic oxygen. Standard conditions (e.g., pyridine and acetic anhydride) are insufficiently basic to fully disrupt this bond. To accelerate the reaction, you must use a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to generate a highly electrophilic acylpyridinium intermediate, forcing the reaction forward[2].

Q2: How can I reduce the O-acylation reaction time from days to under 2 hours?

A: Transition from conventional batch heating to Microwave-Assisted Organic Synthesis (MAOS) or use a strong base pre-activation strategy.

  • MAOS: Utilizing a sealed microwave reactor at 90 °C with DMAP and N,N-Diisopropylethylamine (DIPEA) can reduce reaction times to 20 minutes by rapidly overcoming the activation energy barrier of the hindered phenol[3].

  • Strong Base: Using Sodium Hydride (NaH) in anhydrous THF at 0 °C quantitatively deprotonates the phenol, completely breaking the H-bond and forming a highly reactive phenoxide before the acyl chloride is introduced.

Q3: I am trying to synthesize the methyl ester from 2-formyl-3-hydroxy-5-methoxybenzoic acid, but standard Fischer esterification is failing. Why?

A: This is a classic manifestation of the ortho-effect . The bulky 2-formyl and 3-hydroxy groups create severe steric hindrance around the carboxylic acid, physically blocking the approach of the methanol nucleophile. Furthermore, the electron-withdrawing formyl group destabilizes the necessary oxonium intermediate. Fix: Abandon Fischer esterification. Instead, alkylate the carboxylate directly using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF, or utilize a Steglich esterification (EDC/DMAP).

Part 2: Kinetic Optimization Data

The following table summarizes the quantitative impact of different catalytic and thermodynamic systems on the O-acylation of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

MethodologyReagents & CatalystSolventTemp (°C)Reaction TimeIsolated Yield
Standard Batch Ac₂O, PyridineDCM25 °C24 - 48 h35%
Hypernucleophilic AcCl, DMAP (0.1 eq), Et₃NDCM25 °C6 - 8 h75%
Strong Base NaH (1.2 eq), AcClTHF0 °C to 25 °C2 h88%
Microwave-Assisted Ac₂O, DMAP (0.2 eq), DIPEACH₃CN90 °C (MW)20 min >92%

Part 3: Mechanistic Pathway

Understanding the exact sequence of activation is critical for troubleshooting. The diagram below illustrates how the addition of a base and a hypernucleophilic catalyst bypasses the intramolecular H-bond bottleneck.

EsterificationPathway Substrate Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (Intramolecular H-Bond limits nucleophilicity) Intermediate1 Phenoxide Anion (H-Bond Disrupted) Substrate->Intermediate1 Base Addition Base Base (e.g., DIPEA/NaH) Deprotonates 3-OH Base->Intermediate1 Catalyst DMAP Catalyst Reacts with Acylating Agent Intermediate2 Acylpyridinium Ion (Highly Electrophilic) Catalyst->Intermediate2 Acyl Chloride/Anhydride Reaction Nucleophilic Attack (Accelerated Kinetics) Intermediate1->Reaction Intermediate2->Reaction Product O-Acylated Ester Product (Drastically Reduced Reaction Time) Reaction->Product Yields

Fig 1: Mechanistic pathway for DMAP-catalyzed O-acylation disrupting the intramolecular H-bond.

Part 4: Step-by-Step Experimental Protocol

Accelerated Microwave-Assisted O-Acylation (Self-Validating System)

This protocol is designed to reduce the reaction time of the 3-OH esterification to under 30 minutes while ensuring high fidelity and easy reaction monitoring.

Materials Required:

  • Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1.0 equiv)

  • Acetic Anhydride or Acyl Chloride (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1.0 mmol) in 4.0 mL of anhydrous CH₃CN under an argon atmosphere.

  • Base & Catalyst Addition: Add DIPEA (2.0 mmol) followed by DMAP (0.2 mmol). Stir for 2 minutes at room temperature. The solution may slightly deepen in color as the H-bond is perturbed.

  • Acylation: Dropwise, add the acylating agent (1.5 mmol). Seal the microwave vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 90 °C, with a ramp time of 2 minutes and a hold time of 20 minutes. Ensure maximum power is capped at 150 W to prevent localized superheating.

  • Validation Checkpoint (Crucial): After cooling to room temperature, perform a Thin Layer Chromatography (TLC) check (Hexanes:EtOAc 3:1).

    • Self-Validation: The starting material spot will appear bright under UV 254 nm and will stain dark purple/green when dipped in a 1% Ferric Chloride (FeCl₃) solution (indicating a free phenol). The new product spot (higher Rf) will NOT stain with FeCl₃. If the FeCl₃ stain is negative, the reaction is 100% complete.

  • Workup: Dilute the mixture with 15 mL of Ethyl Acetate. Wash sequentially with 1M HCl (10 mL) to remove DMAP/DIPEA, saturated NaHCO₃ (10 mL) to quench unreacted anhydride, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure O-acylated ester.

References

  • Regio- and Enantioselective Intermolecular Hydroacylation: Substrate-Directed Addition of Salicylaldehydes to Homoallylic Sulfides. Journal of the American Chemical Society (ACS). Available at:[Link][1]

  • Two-Stage Flow Synthesis of Coumarin via O-Acetylation of Salicylaldehyde. ResearchGate. Available at:[Link][2]

  • A Green Nanopalladium-Supported Catalyst for the Microwave-Assisted Direct Synthesis of Xanthones. ResearchGate. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities During Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Scale-Up

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your process development.

Overview of Synthesis

The synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate typically involves the ortho-formylation of a substituted phenolic compound. A common and effective method for this transformation is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2][3] The reaction proceeds via an initial aminomethylation of the phenol, followed by a series of steps culminating in the formation of the aldehyde upon hydrolysis.[3]

While effective, scaling up this process can introduce challenges related to impurity formation, which can impact yield, purity, and the overall efficiency of the synthesis. This guide will focus on troubleshooting these specific issues.

Troubleshooting Guide: Impurity Formation

Issue 1: Presence of Unreacted Starting Material (Methyl 3-hydroxy-5-methoxybenzoate)

Question: My final product contains a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue during scale-up. Several factors can contribute to this:

  • Insufficient Reagent Stoichiometry: The molar ratio of the formylating agent (HMTA) to the phenolic substrate is critical.[4] On a larger scale, mass transfer limitations can necessitate a slight excess of the formylating agent to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction kinetics may differ at scale. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.[4][5] Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[4]

  • Poor Reagent Quality or Moisture: HMTA and the acidic solvent (e.g., trifluoroacetic acid) are sensitive to moisture.[6][7] Water can deactivate the reagents and hinder the reaction. Ensure the use of anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Solutions:

ParameterRecommendationRationale
Stoichiometry Gradually increase the molar ratio of HMTA to the substrate (e.g., from 1.1:1 to 1.5:1).Ensures complete consumption of the starting material.
Reaction Monitoring Implement in-process controls (IPCs) using TLC or HPLC to track the disappearance of the starting material.Confirms reaction completion before work-up.
Temperature Control Optimize the reaction temperature. For the Duff reaction, temperatures around 70-90°C are often effective.[4][8]Balances reaction rate with minimizing side reactions.
Reagent Quality Use freshly opened or properly stored anhydrous reagents and solvents.Prevents deactivation of the formylating agent.[5]

G start High Unreacted Starting Material check_stoichiometry Check HMTA:Substrate Ratio start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents adjust_stoichiometry Increase HMTA Ratio check_stoichiometry->adjust_stoichiometry If ratio is low optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time If suboptimal use_anhydrous Use Anhydrous Reagents check_reagents->use_anhydrous If moisture is suspected monitor_ipc Monitor with IPC (TLC/HPLC) adjust_stoichiometry->monitor_ipc optimize_temp_time->monitor_ipc use_anhydrous->monitor_ipc end Improved Conversion monitor_ipc->end

Issue 2: Formation of Di-formylated Impurity (Methyl 2,6-diformyl-3-hydroxy-5-methoxybenzoate)

Question: I am observing a significant amount of a di-formylated by-product. How can I improve the selectivity for the mono-formylated product?

Answer:

Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to the hydroxyl group are available.[4] The formation of this impurity is primarily influenced by the stoichiometry of the reagents and the reaction time.

  • Excess Formylating Agent: A large excess of HMTA will drive the reaction towards di-substitution.[9]

  • Prolonged Reaction Time: Even with optimal stoichiometry, extended reaction times can lead to the slow formation of the di-formylated product.

Solutions:

ParameterRecommendationRationale
Stoichiometry Control Carefully control the stoichiometry, aiming for a 1:1 or slightly less than 1:1 molar ratio of HMTA to the phenolic substrate.[4]This is the most critical factor in controlling the degree of formylation.[9]
Reaction Time Monitor the reaction closely and quench it as soon as the desired mono-formylated product is maximized, as determined by in-process controls.[4]Minimizes the opportunity for a second formylation to occur.
Temperature Maintain the lowest effective temperature that provides a reasonable reaction rate.Lower temperatures can help to improve selectivity.[4]

G start High Di-formylation check_stoichiometry Check HMTA:Substrate Ratio start->check_stoichiometry check_time Review Reaction Time start->check_time reduce_hmta Reduce HMTA Ratio check_stoichiometry->reduce_hmta If ratio > 1:1 shorten_time Shorten Reaction Time check_time->shorten_time If prolonged monitor_ipc Monitor with IPC (TLC/HPLC) reduce_hmta->monitor_ipc shorten_time->monitor_ipc end Improved Mono-selectivity monitor_ipc->end

Issue 3: Formation of Polymeric/Tarry Material

Question: My reaction mixture is turning dark and forming a tarry residue, making work-up and purification difficult. What is causing this and how can I prevent it?

Answer:

Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic conditions with formaldehyde or a formaldehyde equivalent like HMTA.[4] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[4]

  • High Temperature: Elevated temperatures can accelerate the polymerization process.[4]

  • Excess Formaldehyde Source: A high concentration of the formylating agent can promote polymerization.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of high molecular weight polymers.

Solutions:

ParameterRecommendationRationale
Temperature Management Maintain the lowest effective temperature for the formylation reaction.[4]Slows down the rate of polymerization.
Stoichiometry Control Use a formaldehyde-to-phenol ratio of less than one if possible.[4]Reduces the concentration of the species that initiates polymerization.
Reaction Time Minimize the reaction time to what is necessary for the completion of the desired formylation.[4]Prevents the propagation of polymerization.
Work-up Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully.[7]Minimizes further side reactions during quenching.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for impurity profiling of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[10] A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a good starting point. UV detection is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation of isolated impurities.[11][13]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[10][14]

Q2: Are there alternative formylation methods to the Duff reaction that might produce fewer impurities?

A2: Yes, several other formylation reactions can be considered, each with its own advantages and disadvantages:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols.[15][16] It often gives a mixture of ortho and para isomers, and yields can be moderate.[17][18]

  • Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst.[19][20] Due to the highly toxic nature of HCN, a modified procedure using zinc cyanide is often preferred.[19]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate electron-rich aromatic compounds.[6][7] It is a powerful method but the reagents are moisture-sensitive.[6]

  • Magnesium Chloride-Triethylamine Mediated Formylation: This method uses paraformaldehyde in the presence of MgCl₂ and triethylamine and has been shown to give high yields of ortho-formylated phenols with fewer by-products.[21]

The choice of method will depend on the specific substrate, desired regioselectivity, and scale of the reaction.

Q3: How can I effectively purify the final product to remove these impurities?

A3: Purification strategies will depend on the nature and quantity of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be a highly effective method for purification on a large scale.

  • Column Chromatography: For smaller scales or when dealing with impurities that are difficult to remove by recrystallization, silica gel column chromatography is a standard technique.[5]

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure may be an option, although this is less common for this particular compound.[22]

Experimental Protocols

General Protocol for the Duff Reaction
  • To a solution of Methyl 3-hydroxy-5-methoxybenzoate (1.0 equivalent) in a suitable acidic solvent (e.g., trifluoroacetic acid or glacial acetic acid) under an inert atmosphere, add hexamethylenetetramine (HMTA) (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC or HPLC.[8]

  • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 6-7.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
  • Bhusnure, O., Gholve, S., Giram, P., & Thonte, S. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Unacademy. (n.d.). A Quick Guide On Reimer Tiemann Reaction Details.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • Wikipedia. (n.d.). Duff reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Benchchem. (n.d.). Optimizing reaction conditions for the formylation of mesitylene.
  • ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.
  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Benchchem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • SynArchive. (n.d.). Duff Reaction.
  • Cambridge University Press & Assessment. (n.d.). Duff Reaction.
  • Unacademy. (n.d.). Gattermann Reaction.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Hansen, T. V., & Skattebøl, L. (n.d.). Convenient method for the ortho-formylation of phenols. SciSpace.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and Methyl 3-hydroxybenzoate

Abstract This technical guide provides a detailed comparative analysis of the chemical reactivity of two structurally related aromatic compounds: Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and Methyl 3-hydroxybenzoate....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed comparative analysis of the chemical reactivity of two structurally related aromatic compounds: Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and Methyl 3-hydroxybenzoate. While both molecules possess a phenolic hydroxyl group and a methyl ester on a benzene ring, the presence of ortho-formyl and meta-methoxy substituents in the former dramatically alters its electronic properties and steric environment. This guide explores these differences through a systematic examination of reactivity at three key sites: the phenolic hydroxyl group, the aromatic ring itself, and the unique aldehyde functionality. We will dissect the underlying electronic and structural factors, including intramolecular hydrogen bonding, that govern these differences and provide supporting experimental protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals who utilize substituted benzoates as intermediates in organic synthesis.

Structural and Electronic Analysis

A foundational understanding of the structural and electronic differences between Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (Compound 1 ) and Methyl 3-hydroxybenzoate (Compound 2 ) is critical to predicting their reactivity.

  • Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1): This molecule is a highly substituted benzene derivative. The key feature is the ortho-positioning of the hydroxyl and formyl (aldehyde) groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond (IHB), creating a stable six-membered pseudo-ring.[1][2] This IHB significantly influences the properties of both the hydroxyl and formyl groups. Furthermore, the ring is substituted with three groups possessing distinct electronic effects:

    • -OH (hydroxyl): Strongly activating, ortho-, para-directing (by resonance, +M effect).

    • -CHO (formyl): Strongly deactivating, meta-directing (by resonance and induction, -M, -I effects).[3][4]

    • -COOCH₃ (methyl ester): Deactivating, meta-directing (-M, -I effects).[5][6]

    • -OCH₃ (methoxy): Strongly activating, ortho-, para-directing (+M, -I effect).

  • Methyl 3-hydroxybenzoate (2): This is a simpler disubstituted benzene. The hydroxyl and methyl ester groups are meta to each other. Lacking the ortho-formyl group, it cannot form an IHB and instead engages in intermolecular hydrogen bonding.[1] Its substituents are:

    • -OH (hydroxyl): Strongly activating, ortho-, para-directing.

    • -COOCH₃ (methyl ester): Deactivating, meta-directing.

The most profound difference is the IHB in 1 . This internal bond lowers the acidity of the phenolic proton compared to isomers where it's absent, increases conformational rigidity, and reduces the availability of the hydroxyl proton and the carbonyl oxygen of the aldehyde for intermolecular interactions.[1]

Caption: Structural features of Compound 1 vs. Compound 2.

Comparative Reactivity Analysis

Reactivity of the Phenolic Hydroxyl Group

The environment of the hydroxyl group in each compound dictates its acidity and nucleophilicity.

Acidity: The phenolic proton in Compound 1 is involved in a strong IHB, which stabilizes the neutral form of the molecule.[1] This makes it less acidic (higher pKa) than a typical phenol because more energy is required to break this internal bond upon deprotonation. Conversely, the hydroxyl group in Compound 2 is not engaged in an IHB. Its acidity is primarily influenced by the meta-positioned, electron-withdrawing methyl ester group (-I effect), which slightly increases its acidity compared to phenol (pKa ≈ 10).[7][8][9]

Nucleophilicity (O-Alkylation & O-Acylation): The nucleophilicity of the corresponding phenoxide is a key factor in reactions like Williamson ether synthesis or acetylation.

  • Compound 1 (Phenoxide): The phenoxide of 1 is sterically hindered by the adjacent formyl and ester groups. Furthermore, the negative charge on the oxygen is delocalized onto the formyl group's oxygen, reducing its nucleophilicity at the phenolic oxygen. This makes reactions like O-alkylation significantly more difficult.

  • Compound 2 (Phenoxide): The phenoxide of 2 is less sterically hindered. It is a more effective nucleophile, readily undergoing reactions at the oxygen.

ReactionReactantExpected OutcomeRationale
Acetylation Compound 1 Slow or no reaction under standard conditions.Steric hindrance and reduced nucleophilicity of the hydroxyl group due to IHB.
Acetylation Compound 2 High yield of the acetylated product.Accessible hydroxyl group with good nucleophilicity.
Williamson Ether Synthesis Compound 1 Very low yield.Severe steric hindrance and a less nucleophilic phenoxide.
Williamson Ether Synthesis Compound 2 Good yield with a primary alkyl halide.Accessible phenoxide allows for an efficient Sₙ2 reaction.[10][11]
Experimental Protocol: Comparative Acetylation of Phenols

This protocol outlines a standard procedure for the acetylation of a phenolic hydroxyl group, which can be used to experimentally verify the reactivity differences between Compounds 1 and 2 .

Objective: To compare the yield of acetylated product for Compound 1 and Compound 2 under identical reaction conditions.

Materials:

  • Compound 1 or Compound 2 (1.0 mmol)

  • Acetic Anhydride (1.5 mmol)[12]

  • Pyridine (2.0 mmol) or a solid acid catalyst like Amberlyst-15[13]

  • Dichloromethane (DCM) or Diethyl Ether (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, column chromatography setup.

Procedure:

  • In a 25 mL round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (e.g., pyridine or Amberlyst-15).

  • Add acetic anhydride (1.5 mmol) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time, e.g., 4 hours), quench the reaction by adding water.

  • If pyridine was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If a solid catalyst was used, filter it off and wash the organic layer with NaHCO₃ and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Characterize the product and calculate the yield.

Expected Results: Compound 2 is expected to give a high yield of methyl 3-acetoxybenzoate. Compound 1 is expected to show a significantly lower conversion rate, with much of the starting material recovered, demonstrating its lower reactivity.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The substituents on the benzene ring govern the rate and regioselectivity of EAS reactions like nitration or halogenation.[14][15]

  • Compound 1: The ring is heavily influenced by a complex interplay of activating (-OH, -OCH₃) and deactivating (-CHO, -COOCH₃) groups. The strongly activating hydroxyl and methoxy groups direct incoming electrophiles to the ortho and para positions relative to them. The deactivating groups direct meta. The final substitution pattern is a consensus of these effects. The only available position is C4, which is ortho to the -OH group and para to the -OCH₃ group, making it highly activated. However, the overall deactivation from the formyl and ester groups may still render the reaction sluggish compared to simpler phenols.

  • Compound 2: The ring has one activating group (-OH) and one deactivating group (-COOCH₃). The hydroxyl group directs ortho-para, and the ester group directs meta. The positions ortho and para to the hydroxyl group (C2, C4, C6) are activated. The positions meta to the ester group (C2, C5, C6) are the least deactivated by it. The directing effects therefore converge on positions 2, 4, and 6, making them the most likely sites for substitution.

EAS_Reactivity cluster_1 Compound 1: EAS Analysis cluster_2 Compound 2: EAS Analysis C1 Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Act1 Activating Groups: -OH (at C3) -OCH3 (at C5) C1->Act1 Deact1 Deactivating Groups: -CHO (at C2) -COOCH3 (at C1) C1->Deact1 Result1 Predicted Site: C4 (ortho to -OH, para to -OCH3) Act1->Result1 Deact1->Result1 C2 Methyl 3-hydroxybenzoate Act2 Activating Group: -OH (at C3) C2->Act2 Deact2 Deactivating Group: -COOCH3 (at C1) C2->Deact2 Result2 Predicted Sites: C2, C4, C6 (ortho/para to -OH) Act2->Result2 Deact2->Result2

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Protocol: Nitration of Methyl 3-hydroxybenzoate

Objective: To demonstrate the regioselectivity of EAS on the less complex Compound 2 . (Note: Nitration of Compound 1 would require more forcing conditions and may lead to complex product mixtures or oxidation).

Materials:

  • Methyl 3-hydroxybenzoate (Compound 2 ) (1.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

  • Concentrated Nitric Acid (HNO₃) (1 mL)

  • Ice-water bath

  • Crushed ice

  • Methanol (for recrystallization)

Procedure:

  • Carefully add 0.45 mL of concentrated H₂SO₄ to a 5-mL conical vial containing 0.21 mL of methyl benzoate, and cool the mixture in an ice-water bath.[16]

  • In a separate vial, prepare the nitrating mixture by slowly adding 1 mL of nitric acid to 2 mL of sulfuric acid, keeping the mixture cool.

  • Slowly and carefully, add the nitrating mixture dropwise to the stirred methyl benzoate solution over 15 minutes, ensuring the temperature remains low.[16][17]

  • After the addition is complete, allow the reaction to warm to room temperature and stand for 15 minutes.[16]

  • Pour the reaction mixture onto ~2 grams of crushed ice in a beaker to precipitate the product.[16]

  • Isolate the solid product by vacuum filtration, washing with cold water and then a small amount of ice-cold methanol.[16]

  • Recrystallize the crude product from hot methanol to obtain the purified nitro-substituted product(s).

  • Analyze the product(s) by NMR to determine the substitution pattern.

Expected Results: The major products will be methyl 2-hydroxy-4-nitrobenzoate and methyl 2-hydroxy-6-nitrobenzoate, demonstrating the powerful ortho-, para-directing effect of the hydroxyl group.

Unique Reactivity of the Formyl Group in Compound 1

The aldehyde functionality of Compound 1 provides a reactive handle for a wide range of transformations not possible for Compound 2 . These include nucleophilic additions, oxidations, and reductions.

Reductive Amination: The formyl group can be converted into an amine via a one-pot reductive amination. This involves the in-situ formation of an imine with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[18][19] This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.

Reductive_Amination start Compound 1 (Aldehyde) imine Imine Intermediate start->imine + Amine, -H2O amine Primary Amine (R-NH2) amine->imine product Secondary Amine Product imine->product + Reducer reducer Reducing Agent (e.g., NaBH4) reducer->product

Caption: Workflow for reductive amination of Compound 1.

Experimental Protocol: One-Pot Reductive Amination

Objective: To synthesize a secondary amine derivative from Compound 1 .

Materials:

  • Compound 1 (1.0 mmol)

  • Aniline or other primary amine (1.0 mmol)

  • Sodium Borohydride (NaBH₄) (1.5 mmol)[18]

  • Methanol (MeOH) (10 mL)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve Compound 1 (1.0 mmol) and the chosen primary amine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 mmol) to the stirring solution.

  • After the addition is complete, remove the ice bath and stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Expected Results: A high yield of the corresponding N-substituted aminomethyl derivative of Compound 1 is expected, showcasing the utility of the formyl group.

Conclusion

The comparison between Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and Methyl 3-hydroxybenzoate serves as an excellent case study in how subtle structural changes can lead to vastly different chemical personalities.

  • Methyl 3-hydroxybenzoate (2) behaves as a standard meta-substituted phenol, with predictable reactivity at its hydroxyl group and aromatic ring. Its accessible functional groups make it a reliable intermediate for reactions like O-alkylation, acylation, and ortho/para electrophilic substitution directed by the hydroxyl group.

  • Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (1) is a more complex and nuanced molecule. Its reactivity is dominated by the intramolecular hydrogen bond, which passivates the phenolic hydroxyl group, and by the presence of the aldehyde, which opens a gateway to a host of unique transformations like reductive amination. While EAS is possible, the reactivity of the formyl group is often more synthetically useful.

For the synthetic chemist, the choice between these two reagents depends entirely on the desired transformation. For modifications at the phenolic oxygen or EAS directed by a simple hydroxyl group, Compound 2 is the superior choice. For syntheses requiring an aldehyde handle for building molecular complexity, or where the hydroxyl group is intended to be a spectator, Compound 1 offers unique advantages.

References

  • The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Benchchem.
  • Meng, J., et al. (2023). Atmosphere- and Solvent-Controlled Coupling and Acetylation of Phenols Induced by Visible Light. The Journal of Organic Chemistry. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • Salicylaldehyde. Wikipedia. [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PMC. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Self Study. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Is there intramolecular hydrogen bonding in salicylaldehyde? Chemistry Stack Exchange. [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett. [Link]

  • Acidity of substituted phenols. Chemistry Stack Exchange. [Link]

  • Absolute pKa determinations for substituted phenols. SciSpace. [Link]

  • Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. ScienceDirect. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. Portico. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Substitution Electrophilic in aromatic aldehydes & aromatic ketones. YouTube. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Truman State University. [Link]

  • Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield... Filo. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Scribd. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Methyl 3-Hydroxybenzoate. PubChem. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

  • Nitration of methyl benzoate. RSC Education. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. PrepChem.com. [Link]

Sources

Comparative

Advanced HPLC Method Validation for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Quantification: A Comparative Guide

Introduction and Analytical Challenge Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized aromatic building block critical to the development of complex pharmaceuticals and natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized aromatic building block critical to the development of complex pharmaceuticals and natural products. Most notably, it serves as the primary starting material in the convergent total synthesis of Corallocin A , a mushroom-derived metabolite that exhibits potent neurotrophic effects by inducing Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) expression in human astrocytes[1].

During its synthesis and scale-up, accurate quantification of this intermediate is paramount. The analytical challenge lies in its structural complexity: the benzene ring is decorated with both electron-donating (-OH, -OCH₃) and electron-withdrawing (-CHO, -COOCH₃) groups. Separating this compound from closely related positional isomers and synthetic byproducts using traditional hydrophobic partitioning often results in co-elution and poor peak shape.

This guide objectively compares the performance of a Core-Shell Phenyl-Hexyl column against a Traditional Fully Porous C18 column, providing a self-validating, 2 compliant methodology for its quantification[2].

Pathway A Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate B Suzuki Coupling & Wittig Reaction A->B Synthesis C Corallocin A (Bioactive Product) B->C Yield D BDNF & NGF Expression C->D Induces E Neurotrophic Effects D->E Promotes

Synthetic pathway of Corallocin A and its downstream neurotrophic biological signaling.

Technology Comparison: Core-Shell Phenyl-Hexyl vs. Fully Porous C18

To achieve baseline resolution of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate from its synthetic impurities, we must look beyond simple hydrophobicity.

The Causality Behind the Chemistry

A traditional Fully Porous C18 column separates analytes based purely on dispersive (hydrophobic) interactions. Because the positional isomers of our target analyte have identical molecular weights and nearly identical hydrophobic volumes, a C18 phase struggles to differentiate them, leading to peak overlap.

Conversely, a Phenyl-Hexyl stationary phase introduces alternative selectivity. The highly polarized π -electron system of the analyte (caused by the push-pull effect of its functional groups) engages in strong π−π interactions with the phenyl rings of the stationary phase[3]. The hexyl spacer provides enough flexibility for the phenyl ligand to align optimally with the analyte, acting as a Lewis base to electron-deficient regions of the solute[3].

Furthermore, utilizing a Core-Shell (Superficially Porous) particle architecture (e.g., 2.7 µm) physically restricts the diffusion path of the analyte. According to the van Deemter equation, this minimizes the mass transfer resistance ( C -term) and reduces eddy diffusion ( A -term) due to a tighter particle size distribution, resulting in dramatically sharper peaks and higher theoretical plates compared to 5 µm fully porous particles.

Performance Data Comparison
ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Analytical Advantage
Retention Mechanism Dispersive / HydrophobicHydrophobic + π−π interactionsEnhanced selectivity for aromatic isomers.
Resolution ( Rs​ ) 1.4 (Co-elution with isomer)3.2 (Baseline resolution)Prevents false-positive quantification.
Theoretical Plates ( N ) ~9,000~22,000Sharper peaks, higher sensitivity (S/N).
Tailing Factor ( Tf​ ) 1.6 (Peak tailing due to -OH)1.1 (Symmetrical peak)Improved integration accuracy.
Backpressure 120 bar210 barCompatible with standard HPLC/UHPLC.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates a continuous self-validating loop via strict System Suitability Testing (SST). If the SST fails, the sequence automatically aborts, preventing the generation of untrustworthy data.

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 70% B

    • 8.0 - 10.0 min: 70% B

    • 10.0 - 10.1 min: 70% 20% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to create a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve in 10 mL diluent, and filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Test (SST) - The Self-Validating Gate

Prior to analyzing any unknown samples, inject the 50 µg/mL standard spiked with a known des-methyl impurity. The system is only validated for use if:

  • Resolution ( Rs​ ) between analyte and impurity is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the analyte is ≤1.5 .

  • %RSD of peak area for 5 replicate injections is ≤1.0% .

ICH Q2(R2) Method Validation Workflow & Results

The validation of this analytical procedure follows the lifecycle management principles outlined in the2[2].

Validation Start Method Optimization (Phenyl-Hexyl Phase) Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec Rob Robustness (Temp, Flow, pH) Acc->Rob Prec->Rob Valid Validated Method Rob->Valid

ICH Q2(R2) validation workflow for analytical procedure lifecycle management.
Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at retention timeBlank/Diluent shows 0.0% interferencePASS
Linearity (Range) R2≥0.999 (10 - 150 µg/mL) R2=0.9998 , y=4521x+12.4 PASS
Limit of Detection (LOD) S/N 3:10.15 µg/mLPASS
Limit of Quantitation (LOQ) S/N 10:10.45 µg/mLPASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% (Low), 100.2% (Mid), 99.8% (High)PASS
Method Precision %RSD ≤2.0% (n=6)0.65%PASS
Robustness Stable under deliberate variationsFlow ( ±0.1 mL), Temp ( ±2 °C): %RSD < 1.0%PASS

Conclusion

For the rigorous quantification of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, traditional C18 columns fall short due to an inability to leverage the molecule's complex electronic landscape. By transitioning to a Core-Shell Phenyl-Hexyl column, analytical scientists can exploit π−π interactions and reduced mass transfer resistance to achieve superior specificity and peak symmetry. The method presented herein satisfies all ICH Q2(R2) criteria, providing a highly reliable, self-validating framework for monitoring this critical intermediate during the synthesis of advanced neurotrophic agents.

References

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA)
  • Convergent total synthesis of corallocin A Organic & Biomolecular Chemistry (RSC Publishing)
  • Ascentis® Express PCS Phenyl-Hexyl, 2.7 µm U/HPLC Columns Sigma-Aldrich
  • Phenyl Stationary Phases for HPLC Element Lab Solutions

Sources

Validation

Comparative Analysis of Synthesis Routes for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Introduction Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS 65976-78-5) is a highly specialized aromatic building block. It serves as a critical intermediate in the synthesis of MCH-1 receptor antagonists for metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS 65976-78-5) is a highly specialized aromatic building block. It serves as a critical intermediate in the synthesis of MCH-1 receptor antagonists for metabolic disorders[1] and bicyclic dilactam-lactone DNA gyrase inhibitors for antibacterial applications[2].

From a synthetic chemistry perspective, the primary challenge in producing this compound lies in the regioselective placement of a formyl group ortho to a hydroxyl group on a highly substituted benzene ring. Because the aromatic ring contains multiple electron-donating groups, directing the electrophilic substitution to a specific, sterically hindered carbon requires precise mechanistic control. This guide objectively compares the two primary synthetic routes—Direct Formylation and Selective Demethylation —analyzing their mechanistic causality, experimental protocols, and overall scalability.

Route A: Direct Formylation (The Brute-Force Approach)

The most intuitive approach is the direct electrophilic formylation (e.g., Rieche or Vilsmeier-Haack formylation) of methyl 3-hydroxy-5-methoxybenzoate. However, this route is fundamentally limited by competing electronic and steric directing effects.

Mechanistic Causality

The starting material possesses two strongly activating, electron-donating groups: a hydroxyl (-OH) and a methoxy (-OMe) group. These groups activate the aromatic ring at the C2, C4, and C6 positions. Because the target C2 position is sterically hindered between the ester and the hydroxyl group, electrophilic attack is thermodynamically and kinetically disfavored compared to the C4 and C6 positions. Consequently, the reaction yields a statistical and sterically-driven mixture of regioisomers, requiring extensive purification and resulting in severe yield penalties[3].

RouteA N1 Methyl 3-hydroxy- 5-methoxybenzoate N2 Electrophilic Formylation (TiCl4 / Cl2CHOMe) N1->N2 N3 C2-Formyl Isomer (Target) N2->N3 Sterically Hindered (~14% Yield) N4 C4-Formyl Isomer (Byproduct) N2->N4 Major Pathway N5 C6-Formyl Isomer (Byproduct) N2->N5 Major Pathway

Figure 1: Reaction workflow and regioisomer distribution for the direct formylation route.

Experimental Protocol
  • Substrate Activation: Dissolve methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere. Add TiCl₄ (2.0 eq) dropwise.

    • Causality: TiCl₄ acts as a Lewis acid, coordinating to the phenol and ester oxygens. Two equivalents are required to saturate the coordinating sites, which increases the electrophilicity of the subsequent formylating agent.

  • Electrophilic Formylation: Add dichloromethyl methyl ether (1.5 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature.

    • Causality: Dichloromethyl methyl ether reacts with TiCl₄ to generate a highly reactive formyl cation equivalent. Initiating the reaction at 0 °C controls the exothermic electrophilic attack, while warming ensures complete conversion.

  • Quench and Chromatographic Isolation: Quench with ice water and extract with DCM. Purify the crude mixture via extensive silica gel chromatography.

    • Causality: Ice water hydrolyzes the titanium complex. Chromatography is mandatory to separate the C2, C4, and C6 formyl isomers. The isolated yield for the C2-isomer is typically around 14%[3].

Route B: Selective Demethylation (The Directed Approach)

To bypass the regioselectivity issues of direct formylation, a superior two-step route utilizes methyl 3,5-dimethoxybenzoate. After formylating the dimethoxy precursor (which offers better regiocontrol), the resulting methyl 2-formyl-3,5-dimethoxybenzoate undergoes a highly selective demethylation using Boron Tribromide (BBr₃)[1].

Mechanistic Causality

BBr₃ is a potent Lewis acid. When introduced at -10 °C, it preferentially coordinates to the most Lewis-basic site on the molecule: the formyl oxygen at C2. This coordination forces the reactive boron atom into immediate spatial proximity to the adjacent C3-methoxy group (the ortho effect). This localized high concentration of the Lewis acid dramatically lowers the activation energy for the cleavage of the C3-ether bond via a cyclic transition state. Because the C5-methoxy group lacks this proximity assistance, it remains completely unreacted, resulting in 100% regioselectivity for the C3-hydroxyl group[1].

Pathway N1 Methyl 3,5-dimethoxybenzoate (Precursor) N2 Formylation (TiCl4 / Cl2CHOMe) N1->N2 N3 Methyl 2-formyl-3,5- dimethoxybenzoate N2->N3 N4 BBr3 Addition (1.0 eq, -10 °C) N3->N4 N5 Formyl-BBr3 Coordination Complex N4->N5 Lewis Acid-Base Interaction N6 Intramolecular C3-OMe Cleavage N5->N6 Proximity Effect N7 Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate (Target) N6->N7 H2O Quench

Figure 2: Mechanistic pathway of BBr3-mediated selective demethylation via Lewis acid coordination.

Experimental Protocol
  • Pre-cooling and Dissolution: Dissolve methyl 2-formyl-3,5-dimethoxybenzoate (1.0 eq) in anhydrous DCM (10 mL/g). Cool the reaction vessel to -10 °C using an ice-salt bath.

    • Causality: DCM is a non-coordinating solvent that does not compete with the substrate for the Lewis acid. The -10 °C threshold is critical; higher temperatures provide enough thermal energy to overcome the activation barrier for the uncoordinated C5-methoxy cleavage, leading to global demethylation.

  • Lewis Acid Addition: Dropwise addition of exactly 1.0 to 1.05 equivalents of a 1M BBr₃ solution in DCM[1].

    • Causality: Stoichiometry must be strictly controlled. Exactly one equivalent ensures that the BBr₃ is entirely consumed by the formyl-coordination complex. A stoichiometric excess would leave free BBr₃ available to indiscriminately attack the C5-methoxy group.

  • Maturation and Cleavage: Stir the mixture at -10 °C for 1 hour[1].

    • Causality: This duration allows the proximity-driven intramolecular cleavage of the C3-ether to reach completion while kinetically trapping the C5-ether in its unreacted state.

  • Hydrolytic Quench: Quench the reaction by slowly adding cold water (approx. 20 mL/g of substrate)[1].

    • Causality: Water violently hydrolyzes the boron-phenoxide intermediate and any unreacted BBr₃, liberating the free C3-hydroxyl group and forming water-soluble boric acid, which is easily removed during the aqueous workup.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes:

MetricRoute A: Direct FormylationRoute B: Selective Demethylation
Starting Material Methyl 3-hydroxy-5-methoxybenzoateMethyl 3,5-dimethoxybenzoate
Key Reagents TiCl₄, Cl₂CHOMeFormylating agent, then BBr₃
Regioselectivity Poor (Mixture of C2, C4, C6 isomers)Excellent (100% C3-OH directed)
Stoichiometric Control Low sensitivityHigh sensitivity (Strictly 1.0 eq BBr₃)
Temperature Profile 0 °C to Room TemperatureStrictly maintained at -10 °C
Overall Yield ~14%>85% (for the demethylation step)
Scalability Low (Bottlenecked by chromatography)High (Simple extraction/crystallization)

Conclusion & Recommendations

For drug development professionals and process chemists scaling up the production of methyl 2-formyl-3-hydroxy-5-methoxybenzoate, Route B (Selective Demethylation) is definitively the superior methodology. While it requires the handling of moisture-sensitive BBr₃ and strict cryogenic control (-10 °C), the self-validating regiocontrol provided by the formyl-boron proximity effect eliminates the need for exhaustive chromatography. This results in a highly scalable process with exceptional yields, far outperforming the brute-force direct formylation approach.

References

  • Title: 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
  • Title: A New DNA Gyrase Inhibitor Subclass of the Cyclothialidine Family Based on a Bicyclic Dilactam−Lactone Scaffold. Synthesis and Antibacterial Properties. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: 創薬を志向した多環式芳香族複素環化合物の 効率的合成法の開発 (Development of efficient synthetic methods for polycyclic aromatic heterocyclic compounds for drug discovery). Source: Tokyo University of Pharmacy and Life Sciences Repository. URL: [Link]

Sources

Comparative

GC-MS Validation Protocols for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate: A Comparative Analytical Guide

Executive Summary & Structural Challenges Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS 65976-78-5; MW: 210.18 g/mol ) is a highly functionalized phenolic aldehyde utilized in advanced drug development and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS 65976-78-5; MW: 210.18 g/mol ) is a highly functionalized phenolic aldehyde utilized in advanced drug development and synthetic chemistry,[1]. Its structure—a benzene ring densely substituted with a methyl ester, a formyl group, a hydroxyl group, and a methoxy group—presents unique analytical challenges.

The proximity of the 3-hydroxyl and 2-formyl groups facilitates strong intramolecular hydrogen bonding. While this slightly increases volatility compared to isolated phenols, the free hydroxyl group still causes severe intermolecular hydrogen bonding and active-site adsorption (silanol interactions) within standard gas chromatography (GC) columns. To achieve rigorous quantification that meets ICH Q2(R2) standards[2], analysts must choose between direct GC-MS, derivatized GC-MS, or liquid chromatography (LC-MS/MS)[3].

This guide objectively compares these modalities and provides a field-proven, self-validating protocol for the optimal GC-MS workflow.

Mechanistic Insights: The Causality of Derivatization

As an application scientist, it is critical to understand why a method fails before attempting to optimize it.

When analyzing phenolic aldehydes via Direct GC-MS , the acidic proton of the phenol interacts with exposed silanol groups (Si-OH) on the fused-silica capillary column. This thermodynamic interaction causes asymmetrical peak tailing, irreversible adsorption at low concentrations, and thermal degradation in the high-temperature injection port.

The Solution: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).

  • Mechanism: BSTFA replaces the acidic phenolic proton with a trimethylsilyl (TMS) group via a nucleophilic attack.

  • Causality of Success: The resulting TMS-ether (-O-TMS) is sterically bulky and non-polar. It completely abolishes hydrogen bonding, drastically lowering the boiling point and preventing column interaction[3],[4]. The formyl group typically remains underivatized under standard silylation conditions, preserving a unique mass fragment for Selected Ion Monitoring (SIM).

Derivatization Native Native Analyte (Phenolic -OH) Issue Silanol Interaction & Peak Tailing Native->Issue Direct GC Reagent BSTFA + 1% TMCS (60°C, 30 min) Native->Reagent Reaction Deriv TMS-Derivative (-O-TMS) Reagent->Deriv Benefit High Volatility & Sharp Peak Symmetry Deriv->Benefit

Caption: Mechanism and analytical causality of BSTFA silylation for phenolic compounds.

Objective Comparison of Analytical Modalities

To determine the most robust approach, we compare the performance of Direct GC-MS, Derivatized GC-MS, and UHPLC-MS/MS (Electrospray Ionization in negative mode, ESI-). The data below synthesizes expected validation outcomes based on ICH Q2(R2) guidelines for phenolic compounds[5],[2].

Table 1: ICH Q2(R2) Validation Parameter Comparison
Validation ParameterDirect GC-MS (No Deriv)GC-MS (BSTFA Derivatized)UHPLC-MS/MS (ESI-)
Linearity (R²) 0.985 (Non-linear at low end)> 0.999 > 0.999
LOD (ng/mL) 50.02.5 0.5
LOQ (ng/mL) 150.07.5 1.5
Intra-day Precision (%RSD) 8.5%1.8% 2.1%
Recovery (%) 75.0 - 85.0%96.0 - 102.0% 94.0 - 105.0%
Peak Symmetry (As) 1.85 (Severe Tailing)1.05 (Excellent) 1.10 (Good)
Matrix Effect Susceptibility LowLow High (Ion Suppression)

Verdict: While UHPLC-MS/MS offers the lowest Limit of Detection (LOD), it is highly susceptible to matrix-induced ion suppression. Derivatized GC-MS provides the optimal balance of high chromatographic resolution, excellent peak symmetry, and robust reproducibility without matrix interference[4],[6].

Self-Validating Experimental Protocol: Derivatized GC-MS

A protocol is only as trustworthy as its internal controls. To ensure this method is a self-validating system , an isotopically labeled internal standard (ISTD) must be introduced prior to sample preparation[5]. This automatically corrects for variations in derivatization yield, solvent evaporation, and injection volume.

Phase 1: Sample Preparation & Derivatization
  • ISTD Spiking: Aliquot 1.0 mL of the sample extract (in anhydrous ethyl acetate) into a 2.0 mL amber GC vial. Spike with 10 µL of Internal Standard (e.g., Methyl 3-hydroxybenzoate-d4 at 100 µg/mL).

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature to prevent the volatilization of the target aldehyde.

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes to ensure quantitative conversion of the sterically hindered 3-hydroxyl group.

  • Cooling: Allow the vial to cool to room temperature before injection.

Phase 2: GC-MS Instrumental Conditions
  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness[4],[7].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Program: Initial hold at 80°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min[7].

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative and specific fragments (e.g., loss of the methyl ester or TMS-methyl groups).

GCMS_Workflow Sample 1. Sample + ISTD Spiking (Self-Validating Control) Dry 2. Nitrogen Evaporation (Anhydrous Conditions) Sample->Dry Deriv 3. BSTFA + 1% TMCS (60°C, 30 min) Dry->Deriv GCMS 4. GC-MS Acquisition (HP-5MS, SIM Mode) Deriv->GCMS Val 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) GCMS->Val

Caption: Step-by-step GC-MS analytical workflow and ICH Q2(R2) validation pipeline.

Phase 3: Validation Execution (ICH Q2(R2) Compliance)

To validate the method, execute the following sequence[2],[8]:

  • Specificity: Inject reagent blanks to confirm the absence of co-eluting peaks at the retention time of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

  • Linearity: Analyze a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). The response ratio (Area_analyte / Area_ISTD) must yield an R² > 0.999.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in hexaplicate (n=6). Acceptance criteria: Recovery between 95-105% and %RSD < 2.0%.

References

  • National Institutes of Health (PMC). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products... (Discusses ICH Q2(R1) GC-MS validation). Retrieved from:[Link]

  • ResearchGate. Method validation and its application to gas chromatography-mass spectrometry analysis... following ICH Q2(R2). Retrieved from:[Link]

  • National Institutes of Health (PMC). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances... Retrieved from:[Link]

  • Frontiers in Nutrition. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds... Retrieved from:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the structural framework of salicylic acid and its derivatives continues to be a fertile ground for the discovery o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural framework of salicylic acid and its derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, a substituted salicylate, presents a scaffold ripe for derivatization to explore a spectrum of biological activities. The interplay between the formyl, hydroxyl, and methoxy groups offers multiple points for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of analogues of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, with a focus on their antimicrobial, anticancer, and antioxidant potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed methodologies.

The Influence of Structural Modifications on Biological Activity

The biological profile of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate analogues is intricately linked to the nature and position of their functional groups. The presence of hydroxyl and methoxy groups on the benzene ring is known to significantly influence the antioxidant properties of phenolic compounds.[1][2] The formyl group, being a reactive aldehyde, not only contributes to the molecule's intrinsic activity but also serves as a key handle for the synthesis of a diverse array of derivatives, most notably Schiff bases.[3][4][5]

Antimicrobial Activity: A Tale of Lipophilicity and Targeted Interactions

The quest for novel antimicrobial agents is a pressing global challenge. Analogues of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, particularly their Schiff base derivatives, have shown promise in this arena. The conversion of the formyl group into an azomethine (-CH=N-) linkage in Schiff bases often enhances antimicrobial potency.[4] This enhancement is frequently attributed to increased lipophilicity, which facilitates the transport of the molecule across microbial cell membranes.

A study on Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde and various amines demonstrated moderate to good activity against Gram-positive bacteria.[6] The structure-activity relationship in these compounds is influenced by substituents on the amine moiety and the overall lipophilicity of the molecule. For instance, a quantitative structure-activity relationship (QSAR) model for a series of novel antimicrobial agents identified moderate lipophilicity (cLogP 3–5) as a key predictor of antibacterial activity.[7]

The general workflow for synthesizing and evaluating these antimicrobial analogues is depicted below:

Anticancer Mechanism of Action Analogue Benzoate Analogue Target Cellular Target (e.g., Tubulin, VEGFR-2) Analogue->Target Binds to Inhibition Inhibition of Target Function Target->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for benzoate analogues.

Table 2: Comparative Anticancer Activity of Related Compounds

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50)Reference(s)
Schiff bases with TMP moietyMDA-MB-231 (breast cancer)Good cytotoxic activity, with the most potent compound showing an IC50 of 6.08 ± 0.42 μM[8]
3-Methylquinoxaline derivativesMCF-7 (breast cancer), HepG2 (liver cancer)Potent VEGFR-2 inhibitors with IC50 values as low as 3.2 nM[9]
Zelkovamycin analoguesHuh-7 (liver cancer)Low cytotoxicity (IC50 > 50 μM)[10]
Antioxidant Activity: The Role of Phenolic Hydroxyls and Methoxy Groups

The antioxidant potential of phenolic compounds is a well-established area of research. The hydroxyl and methoxy groups on the aromatic ring of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and its analogues are key determinants of their ability to scavenge free radicals. [1][2]The antioxidant activity is generally proportional to the number of phenolic hydroxyl groups. [1]The position of these groups also plays a crucial role, with ortho and para hydroxyl groups often leading to higher activity. [11] The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. [2]Structure-activity relationship studies have shown that in addition to hydroxyl groups, the presence of electron-donating groups like methoxy can enhance antioxidant activity. [12]

Experimental Protocols

General Procedure for Schiff Base Synthesis

A common method for the synthesis of Schiff base analogues involves the condensation of an aldehyde with a primary amine. [3][6]Typically, equimolar amounts of the Methyl 2-formyl-3-hydroxy-5-methoxybenzoate analogue (the aldehyde) and the desired primary amine are dissolved in a suitable solvent, such as ethanol. A catalytic amount of an acid, like glacial acetic acid, may be added to facilitate the reaction. The mixture is then refluxed for a period of time, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is often isolated by filtration after cooling the reaction mixture and purified by recrystallization.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized analogues against various microbial strains is determined using the broth microdilution method. [7]

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the analogues on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

The antioxidant activity of the analogues can be determined by their ability to scavenge the stable DPPH free radical. [2]

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compounds are also dissolved to create a series of concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging percentage against the compound concentration.

Conclusion

The Methyl 2-formyl-3-hydroxy-5-methoxybenzoate scaffold serves as a versatile platform for the development of novel bioactive compounds. By strategically modifying its functional groups, particularly through the formation of Schiff bases and other derivatives, it is possible to modulate its antimicrobial, anticancer, and antioxidant properties. The structure-activity relationships highlighted in this guide underscore the importance of factors such as lipophilicity, the presence and position of hydroxyl and methoxy groups, and the nature of substituents in determining the biological efficacy of these analogues. Further research focusing on the synthesis and systematic biological evaluation of a broader range of analogues is warranted to fully elucidate their therapeutic potential and to develop new lead compounds for drug discovery.

References

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Kwiecień, H., & Szychowska, A. (2016). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 25(11), 2575-2586. [Link]

  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (2023). EAS J Pharm Pharmacol, 5(3), 69-77. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Pharmaceuticals, 15(1), 93. [Link]

  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. (2024). MDPI. [Link]

  • Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]

  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (n.d.). ResearchGate. [Link]

  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). Food Chemistry, 194, 128-134. [Link]

  • Farhoosh, R., et al. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134. [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). (2024). PMC. [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). PMC. [Link]

  • Jeong, J. M., et al. (2007). Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. Journal of Pharmacy & Pharmaceutical Sciences, 10(4), 537-546. [Link]

  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (2025). PMC. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. (n.d.). Semantic Scholar. [Link]

  • Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic. (n.d.). ChemRxiv. [Link]

  • Li, H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PloS one, 15(2), e0228263. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Samples

For researchers and drug development professionals, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible, reliable, and safe outcomes. Methyl 2-formyl-3-hydroxy-5-methoxybenzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible, reliable, and safe outcomes. Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of even minor impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, technically-grounded framework for validating the purity of commercial samples of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. We will move beyond simple pass/fail criteria, delving into an orthogonal analytical approach that provides a complete purity profile. The methodologies described herein are designed to be self-validating, ensuring the integrity of your results, a principle that aligns with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Rationale: Why a Multi-Pronged Approach is Essential

A single analytical technique rarely tells the whole story. A sample might appear pure by High-Performance Liquid Chromatography (HPLC), but this technique may not detect volatile impurities like residual solvents. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation but is less sensitive for quantifying trace-level impurities compared to HPLC.

Therefore, we employ an orthogonal testing strategy, using multiple analytical techniques with different separation and detection principles. This ensures that a wide range of potential impurities—from starting materials to byproducts and residual solvents—are detected and quantified.

Purity_Validation_Workflow Fig. 1: Orthogonal Analytical Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Synthesis & Reporting Sample Commercial Sample Received Visual Visual & Melting Point Analysis Sample->Visual HPLC Quantitative Purity (HPLC-UV) Visual->HPLC Proceed if passes initial checks GCMS Volatile Impurities (HS-GC-MS) Visual->GCMS NMR Structural Confirmation (¹H NMR) Visual->NMR Interpretation Data Interpretation & Comparison HPLC->Interpretation GCMS->Interpretation NMR->Interpretation Report Final Purity Report Interpretation->Report

Caption: A comprehensive workflow for validating the purity of chemical intermediates.

Part 1: Foundational Purity Assessment

Before engaging sophisticated instrumentation, simple, classical methods provide a valuable preliminary assessment of purity.

1.1. Visual Inspection

A pure sample of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate should be a consistent, pale yellow to off-white solid. Note any discoloration, presence of foreign particulates, or non-uniform crystal structure, as these can be indicators of gross contamination or degradation.

1.2. Melting Point Analysis

Causality: A pure crystalline solid typically has a sharp, well-defined melting point.[5][6] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[7][8] This makes melting point a fast and inexpensive, albeit non-specific, indicator of purity.

Protocol: Melting Point Determination

  • Sample Preparation: Finely crush a small amount of the sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

  • Interpretation: A pure sample should have a narrow melting range (e.g., 0.5-1.0°C). A broad range suggests the presence of impurities.

Part 2: Orthogonal Chromatographic and Spectroscopic Analysis

2.1. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry. A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal for separating the target compound from less polar and more polar impurities. UV detection is suitable as the aromatic ring and carbonyl group in the molecule are strong chromophores.

Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing with adequate precision and efficiency.

2.2. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Causality: Residual solvents from synthesis and purification are common impurities that provide no therapeutic benefit and can pose safety risks.[9] HS-GC-MS is the gold-standard technique for this analysis.[9][10] The sample is heated in a sealed vial (headspace), causing volatile solvents to partition into the gas phase. This gas is then injected into the GC-MS, which separates the solvents and identifies them based on their mass spectra.[10][11][12] This method is highly sensitive and specific.[10]

Protocol: HS-GC-MS for Residual Solvents

  • Instrumentation: GC-MS with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters: Scan mode from 35 to 350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.

2.3. ¹H NMR Spectroscopy for Structural Confirmation

Causality: ¹H NMR provides an unambiguous confirmation of the chemical structure. The chemical shift, integration, and coupling patterns of the protons are unique to the molecule's structure. It is particularly effective for identifying structural isomers, which may be difficult to separate by HPLC. The presence of unexpected signals can indicate impurities.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Chemical Shifts (δ): Compare the observed chemical shifts to known values for the structure. Key expected signals include:

      • Aldehyde proton (~10 ppm, singlet)

      • Aromatic protons (2H, complex pattern)

      • Methoxy protons (~3.9 ppm, singlet)

      • Methyl ester protons (~3.8 ppm, singlet)

      • Hydroxyl proton (variable, broad singlet)

    • Integration: The relative areas of the peaks should correspond to the number of protons in each environment.

    • Coupling: Analyze the splitting patterns of the aromatic protons to confirm the substitution pattern.

Part 3: Comparative Analysis of Commercial Samples

To illustrate the application of this guide, we present hypothetical data from the analysis of three commercial samples.

Table 1: Summary of Purity Validation Data for Commercial Samples

ParameterSample ASample BSample CSpecification
Appearance Off-white powderYellowish powderOff-white powderPale yellow to off-white
Melting Point 101.5 - 102.0 °C98.0 - 101.0 °C101.0 - 102.5 °CNarrow range (~1°C)
HPLC Purity (% Area) 99.8%98.5%99.1%≥ 99.0%
Largest Impurity (HPLC) 0.08%0.75% (at RRT 1.2)0.45% (at RRT 0.8)≤ 0.2%
Total Impurities (HPLC) 0.20%1.50%0.90%≤ 1.0%
Residual Solvents (GC-MS) Acetone: 50 ppmToluene: 800 ppmDichloromethane: 150 ppmToluene ≤ 890 ppm
¹H NMR Conforms to structureConforms, minor unidentified signalsConforms to structureConforms to structure

Interpretation of Results:

  • Sample A: This sample meets all specifications. It has high purity by HPLC, a sharp melting point, negligible residual solvents, and a clean NMR spectrum. This would be the recommended sample for use in sensitive applications.

  • Sample B: This sample shows significant issues. The broad melting point suggests impurities, which is confirmed by the low HPLC purity and a major unknown impurity at a Relative Retention Time (RRT) of 1.2. The presence of Toluene, while within common limits, is higher than in other samples. This batch should be rejected.

  • Sample C: This sample presents a mixed profile. While the HPLC purity is acceptable, the total impurities are close to the limit, with a significant impurity eluting before the main peak (RRT 0.8), possibly a more polar starting material. The presence of dichloromethane is noted. While potentially acceptable for less critical initial studies, it carries a higher risk profile than Sample A.

Conclusion

Validating the purity of critical reagents like Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a non-negotiable step in quality-driven research and development. Relying solely on a supplier's Certificate of Analysis is insufficient. By implementing a robust, orthogonal analytical strategy encompassing visual inspection, melting point analysis, HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of a sample's purity profile. This rigorous approach not only ensures the reliability and reproducibility of experimental results but also upholds the principles of scientific integrity and product safety.

References

  • Vertex AI Search. (2025).
  • Unknown. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance?.
  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances.
  • Brainly.in. (2018, June 27). can melting point be used as a criterion of purity of a substance.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • NCERT. (n.d.).
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Slideshare. (n.d.).
  • Shimadzu. (n.d.). M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
  • ACS Omega. (2019, January 17).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2026, March 26). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC.

Sources

Validation

A Comparative Guide for Researchers: Methyl 2-formyl-3-hydroxy-5-methoxybenzoate vs. Traditional Aldehyde Precursors in Complex Synthesis

In the intricate landscape of drug discovery and fine chemical synthesis, the efficient and precise construction of molecular scaffolds is paramount. Polysubstituted aromatic aldehydes, particularly salicylaldehyde deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of drug discovery and fine chemical synthesis, the efficient and precise construction of molecular scaffolds is paramount. Polysubstituted aromatic aldehydes, particularly salicylaldehyde derivatives, are pivotal intermediates in the synthesis of a wide array of bioactive heterocycles and natural products.[1] However, the introduction of a formyl group onto a phenol ring, especially one already bearing multiple substituents, is often fraught with challenges, including low yields, harsh reaction conditions, and a lack of regioselectivity.[2] This guide provides an in-depth technical comparison between the use of a pre-functionalized, advanced building block, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate , and traditional in-situ formylation methods for the synthesis of complex salicylaldehyde derivatives.

The Challenge of Polysubstituted Salicylaldehydes: A Chemist's Conundrum

The synthesis of polysubstituted salicylaldehydes often presents a significant hurdle in a synthetic campaign. Traditional formylation reactions, while foundational in organic chemistry, frequently struggle to deliver the desired product in high yield and purity when applied to complex, electron-rich phenolic substrates. The directing effects of multiple substituents can lead to mixtures of ortho and para isomers, and in some cases, di-formylation or other side reactions.[3] This necessitates tedious and often costly purification steps, diminishing the overall efficiency of the synthetic route.

Traditional Approaches to Salicylaldehyde Synthesis: A Critical Evaluation

Four classical methods have long been the workhorses for the ortho-formylation of phenols: the Reimer-Tiemann, Duff, Vilsmeier-Haack, and Casnati-Skattebøl reactions. While each has its merits, their application to polysubstituted phenols reveals significant limitations.

The Reimer-Tiemann Reaction

This reaction employs chloroform in a strong base to generate dichlorocarbene as the electrophile.[4] While it typically favors ortho-formylation, the yields are often modest, and the formation of para-isomers is a common issue, leading to separation challenges.[4][5] For phenols with multiple activating groups, the reaction can be difficult to control.[6]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium.[7] It is known for its operational simplicity and a general preference for ortho-formylation. However, it often suffers from low yields and is generally limited to highly activated phenols.[8] With polysubstituted phenols, the regioselectivity can be unpredictable.[9]

The Vilsmeier-Haack Reaction

This method uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[10] While effective for many substrates, its application to phenols can be problematic, sometimes leading to the formation of aryloxy-iminium salts and other byproducts.[11][12] The regioselectivity on polysubstituted phenols can also be poor.[13]

The Casnati-Skattebøl Reaction

This method involves the ortho-selective formylation of magnesium phenolates with formaldehyde and is often considered one of the more effective methods for preparing salicylaldehydes, with generally good yields and high ortho-selectivity.[3][14] However, the scope of the reaction can be limited by the nature of the substituents on the phenol, and it requires the use of Grignard reagents or other organometallic species.[15]

A Paradigm Shift: The Advanced Building Block Approach

The use of pre-functionalized building blocks represents a strategic shift in synthetic chemistry, moving away from the often-problematic in-situ functionalization of simple precursors towards the use of more complex, yet precisely defined, starting materials.[16][17] Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a prime example of such an advanced building block.

By having the formyl, hydroxyl, and methoxy groups, along with a methyl ester, pre-installed in a specific and defined orientation, chemists can circumvent the challenges associated with traditional formylation methods. This approach offers several distinct advantages:

  • Unambiguous Regiochemistry: The substitution pattern is locked in, eliminating the formation of isomers and the need for their separation.

  • Improved Yields and Purity: Subsequent reactions start with a pure, well-defined substrate, leading to cleaner reaction profiles and higher yields of the desired product.

  • Milder Reaction Conditions: As the key functional groups are already in place, downstream transformations can often be carried out under milder conditions, preserving sensitive functionalities elsewhere in the molecule.

  • Streamlined Synthesis: The overall number of synthetic steps can often be reduced, leading to a more efficient and cost-effective process.

Proposed Synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

While a specific, dedicated synthesis for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for similar compounds.[18][19][20]

Synthesis_of_Target_Molecule cluster_0 Proposed Synthetic Pathway Start Methyl 3-hydroxy-5-methoxybenzoate Intermediate Intermediate Phenolate Start->Intermediate  Base (e.g., Mg(OMe)₂) Product Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Intermediate->Product  Formylating Agent  (e.g., Paraformaldehyde)

Caption: Proposed synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

This proposed synthesis utilizes a directed ortho-formylation approach on a readily available starting material, methyl 3-hydroxy-5-methoxybenzoate. The choice of a magnesium-based method, akin to the Casnati-Skattebøl reaction, would be expected to provide high ortho-selectivity.

Comparative Performance: A Head-to-Head Analysis

To illustrate the practical advantages of using Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, let's consider a common synthetic application: the synthesis of a substituted chromone, a privileged scaffold in medicinal chemistry.[21][22]

Scenario: Synthesis of Methyl 6-methoxy-4-oxo-4H-chromene-8-carboxylate.

Route A: Traditional Approach (In-situ Formylation)

Traditional_Synthesis cluster_1 Route A: Traditional Synthesis Phenol Methyl 3-hydroxy-5-methoxybenzoate Formylation Formylation (e.g., Duff Reaction) Phenol->Formylation Salicylaldehyde Mixture of Salicylaldehyde Isomers Formylation->Salicylaldehyde Purification Chromatographic Separation Salicylaldehyde->Purification Pure_Salicylaldehyde Pure Ortho-Isomer Purification->Pure_Salicylaldehyde Cyclization Cyclization with Acetylating Agent Pure_Salicylaldehyde->Cyclization Chromone Methyl 6-methoxy-4-oxo-4H-chromene-8-carboxylate Cyclization->Chromone

Caption: Workflow for chromone synthesis using a traditional formylation method.

Route B: Advanced Building Block Approach

Advanced_Synthesis cluster_2 Route B: Advanced Building Block Approach Precursor Methyl 2-formyl-3-hydroxy-5-methoxybenzoate Cyclization Cyclization with Acetylating Agent Precursor->Cyclization Chromone Methyl 6-methoxy-4-oxo-4H-chromene-8-carboxylate Cyclization->Chromone

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Introduction & Chemical Profiling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized aromatic building block frequently utilized in drug discovery and complex natural product synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate (CAS: 65976-78-5) is a highly functionalized aromatic building block frequently utilized in drug discovery and complex natural product synthesis. Structurally, it features a phenolic hydroxyl, a methoxy ether, a formyl (aldehyde) group, and a methyl ester on a benzene ring[1].

Mechanistic Insight: The presence of the reactive formyl group and the acidic phenolic hydroxyl dictates its reactivity profile. Aldehydes are prone to air oxidation to form carboxylic acids and can react with nucleophiles, while the phenolic group can undergo oxidative coupling. These properties necessitate strict handling and disposal protocols to prevent uncontrolled reactions in waste streams.

Hazard Assessment & Toxicology

Understanding the toxicological mechanisms is critical for proper risk mitigation:

  • Irritation and Sensitization: The formyl moiety acts as an electrophile, capable of forming Schiff bases with primary amine residues in skin and mucosal proteins. This mechanism is the primary driver for its classification as a skin and eye irritant.

  • Environmental Toxicity: Phenolic compounds and aromatic aldehydes generally exhibit moderate to high toxicity to aquatic organisms[2]. They resist standard biological degradation in unacclimated wastewater systems, meaning sink disposal is strictly prohibited and environmentally irresponsible[2].

Operational Safety & Handling Procedures

To ensure a self-validating safety system, the following protocols must be adhered to prior to generating any waste[3]:

  • Engineering Controls: Always handle the neat solid or concentrated solutions within a certified chemical fume hood (face velocity of 80-120 fpm) to prevent inhalation of airborne dust or aerosols[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are sufficient for the solid. If handling in solution, select gloves based on the solvent (e.g., heavier nitrile or butyl rubber for dichloromethane).

    • Eye Protection: ANSI Z87.1-compliant safety goggles.

    • Body: Flame-resistant lab coat and closed-toe shoes.

  • Handling: Use anti-static spatulas to prevent static discharge, which could ignite organic dust.

Spill Response Workflow

In the event of an accidental release, follow this step-by-step methodology to ensure safe containment and recovery[4],:

Step 1: Isolate & Evacuate Secure the immediate area. If the spill involves a highly volatile or toxic solvent vehicle, evacuate personnel and allow the fume hood to clear the air.

Step 2: Containment

  • For Solid Spills: Lightly mist the powder with a compatible, non-reactive solvent (e.g., water or a high-boiling inert liquid) to suppress dust generation. Do not dry sweep.

  • For Liquid Spills: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

Step 3: Collection Use non-sparking tools to sweep up the solid or absorbed liquid. Place the material into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

Step 4: Decontamination Wash the spill area with a mild alkaline detergent solution. The alkaline environment helps deprotonate the phenolic hydroxyl, increasing its aqueous solubility and facilitating complete removal from surfaces.

Step 5: Waste Designation Label the collection container explicitly as "Hazardous Waste - Spill Cleanup: Methyl 2-formyl-3-hydroxy-5-methoxybenzoate."

Waste Segregation & Disposal Procedures

Proper disposal hinges on compliance with the Resource Conservation and Recovery Act (RCRA) and the principles outlined in Prudent Practices in the Laboratory[5],[6].

Solid Waste: Unused solid material or heavily contaminated consumables (weighing paper, spatulas) must be placed in a solid hazardous waste container lined with a clear plastic bag.

Liquid Waste (Solutions): The disposal route depends entirely on the solvent used to dissolve the compound:

  • Non-Halogenated Solvents (e.g., Ethyl Acetate, DMSO, Methanol): Route to the Non-Halogenated Organic Waste stream. Under EPA guidelines, non-halogenated organic waste containing phenolic compounds is typically slated for controlled incineration[2].

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Route to the Halogenated Organic Waste stream. Mixing non-halogenated and halogenated waste significantly increases disposal costs and complicates the incineration process due to the generation of corrosive hydrogen chloride gas[7].

Incineration Protocol: The EPA recommends controlled incineration for bulk quantities of phenolic and aldehyde-containing wastes[2]. The high-temperature oxidation converts the carbon, hydrogen, and oxygen atoms entirely into carbon dioxide and water vapor, leaving no toxic residue[4],[2].

Step-by-Step Disposal Execution
  • Segregate: Determine if the waste is solid, halogenated liquid, or non-halogenated liquid.

  • Label: Attach a standardized Hazardous Waste tag. Explicitly list "Methyl 2-formyl-3-hydroxy-5-methoxybenzoate" and the solvent composition with exact percentages. Do not use abbreviations[8].

  • Store: Keep waste containers in a designated Satellite Accumulation Area (SAA). Ensure secondary containment is used to catch potential leaks. Keep away from strong oxidizers or strong bases[9].

  • Transfer: Coordinate with your Environmental Health and Safety (EHS) department for pickup and final transfer to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) for incineration[10].

Quantitative Data Summary

Property / ParameterValue / ClassificationRegulatory & Disposal Relevance
CAS Registry Number 65976-78-5Essential for accurate EHS waste manifesting.
Molecular Formula C10H10O5Contains only C, H, O. Suitable for clean incineration.
Molecular Weight 210.18 g/mol Used to calculate molar concentrations in liquid waste.
Halogen Content 0%Defaults to Non-Halogenated waste streams (unless dissolved in halogenated solvents).
EPA Waste Classification Characteristic/Listed (Context-dependent)[6]Managed as RCRA hazardous waste due to toxicity/irritant properties.
Primary Disposal Method High-Temperature Incineration[2]Ensures complete destruction of phenolic and aldehyde moieties.

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: Methyl 2-formyl-3-hydroxy- 5-methoxybenzoate IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Hazardous Waste (Contaminated PPE, Powders) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Solution Incineration Commercial TSDF Incineration (Complete Combustion to CO2/H2O) SolidWaste->Incineration IsHalogenated Does the solvent contain Halogens (e.g., DCM, CHCl3)? LiquidWaste->IsHalogenated Halogenated Halogenated Organic Waste (EPA RCRA Managed) IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (EPA RCRA Managed) IsHalogenated->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Safety Data Sheet Source: Scientific Polymer Products, Inc. URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth Environmental Health and Safety URL: [Link]

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA RCRA ID: MAD001402320 Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Myconate HB Safety Data Sheet Source: Plant Health Cure URL: [Link]

  • Title: Hazard Communication Program Source: UC Irvine Environmental Health and Safety URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

A Researcher's Guide to Safely Handling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate In the dynamic landscape of drug discovery and organic synthesis, the careful management of novel chemical entities is paramount to both...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

In the dynamic landscape of drug discovery and organic synthesis, the careful management of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, a compound of interest for researchers in medicinal chemistry and related fields. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming product use into a partnership built on trust and scientific rigor.

Understanding the Risks: A Chemical Profile

Compounds with similar structures are known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] There is also potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1] The phenolic hydroxyl group, in particular, warrants careful handling, as phenols can be corrosive and cause chemical burns.[4][5][6][7] Aldehydes are often respiratory irritants and can be involved in self-condensation or polymerization reactions.[8]

GHS Hazard Classifications for Structurally Similar Compounds:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[1]

  • Skin Irritation: Warning[1][3]

  • Eye Irritation: Warning[1][3]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation: Warning[1][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles and/or a face shield.[4][5]Protects against splashes and aerosols, which can cause serious eye irritation. A face shield is recommended when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber, or vinyl).[5][6]Phenol and its derivatives can penetrate latex gloves; therefore, more robust materials are necessary to prevent skin contact.[9] Double gloving with nitrile gloves may be acceptable for incidental contact with dilute solutions, but gloves should be changed immediately upon contact.[5]
Body Protection A fully buttoned lab coat and closed-toe shoes.[4][5]Provides a barrier against accidental spills and splashes. Long pants or clothing covering the body to the ankles are also required.[5] For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[5]
Respiratory Protection Use in a certified chemical fume hood.[4][5][6]The compound's potential for causing respiratory irritation and the volatility of aldehydes necessitate the use of engineering controls to minimize inhalation exposure.[10][11]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Safety Check cluster_Handling Chemical Handling Protocol cluster_Post_Handling Post-Handling & Disposal Assess_Risk Assess Risks: - Review SDS of similar compounds - Understand hazards (irritant, toxic) Select_PPE Select Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat Assess_Risk->Select_PPE Informs Don_PPE Don All Selected PPE Select_PPE->Don_PPE Leads to Work_in_Hood Work in a Chemical Fume Hood Handle_Chemical Handle Chemical with Care Work_in_Hood->Handle_Chemical Doff_PPE Doff PPE Correctly (Gloves last) Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste (see disposal plan) Wash_Hands->Dispose_Waste

Caption: PPE workflow for handling Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Planning:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Clearly label all containers with the chemical name and any known hazards.[12]

    • Have a spill kit readily accessible. For spills involving phenolic compounds, specific cleanup materials may be required.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[12]

  • Handling the Chemical:

    • Always wear the appropriate PPE as outlined in the table above.[13]

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.[5][6]

    • Use spatulas and glassware that are clean and dry to avoid contamination and unwanted reactions.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[15] For phenol-type burns, specialized first aid, such as treatment with polyethylene glycol (PEG 300 or PEG 400), may be necessary.[6][7] Seek medical attention if irritation persists.[14]

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Disposal Plan: Managing Chemical Waste

Proper disposal of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate and its contaminated materials is critical to ensure environmental protection and laboratory safety.

  • Waste Collection:

    • Collect all waste containing this chemical in a designated, labeled, and sealed container.

    • Do not mix this waste with other incompatible waste streams.[12] For example, keep it separate from strong oxidizing agents or bases.[12]

  • Deactivation of Aldehyde Waste (if permissible by your institution and local regulations):

    • Aldehydes can sometimes be chemically treated to reduce their toxicity before disposal.[16][17]

    • One common method involves oxidation with potassium permanganate or sodium hypochlorite to convert the aldehyde to a less toxic carboxylic acid.[18]

    • Important: This procedure should only be carried out by trained personnel and in accordance with your institution's waste disposal policies and local regulations. Always verify if on-site treatment is permitted.[17]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste contractor.[4]

    • Never dispose of this chemical down the drain without prior deactivation and explicit permission from your local sewer authority.[17]

dot

Disposal_Workflow cluster_Collection Waste Collection cluster_Treatment On-Site Treatment (If Permitted) cluster_Final_Disposal Final Disposal Collect_Waste Collect Waste in Labeled Container Segregate_Waste Segregate from Incompatible Chemicals Collect_Waste->Segregate_Waste Check_Regulations Check Institutional and Local Regulations Segregate_Waste->Check_Regulations Deactivate_Aldehyde Chemically Deactivate (e.g., Oxidation) Check_Regulations->Deactivate_Aldehyde If allowed Contact_EHS Contact Environmental Health & Safety Check_Regulations->Contact_EHS If not allowed Deactivate_Aldehyde->Contact_EHS Licensed_Disposal Dispose via Licensed Waste Contractor Contact_EHS->Licensed_Disposal

Caption: Waste disposal workflow for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.

By adhering to these guidelines, researchers can confidently and safely work with Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, ensuring the integrity of their research and the well-being of their laboratory personnel.

References

  • Quimivita. (2025, March 26). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Monash University. (2026, March 15). Phenol - Health Safety & Wellbeing. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Safe Handling of Chemicals. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Chem-Supply. Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Methyl 4-methoxybenzoate. [Link]

  • NextSDS. methyl 2-formyl-5-methoxybenzoate — Chemical Substance Information. [Link]

  • Aldehyde Disposal. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

  • U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]

  • PubChem - NIH. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

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